Triethoxy(naphthalen-1-yl)silane
Description
Properties
IUPAC Name |
triethoxy(naphthalen-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEYUFMTCHLQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC2=CC=CC=C21)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400863 | |
| Record name | triethoxy(naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-06-6 | |
| Record name | triethoxy(naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17938-06-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Triethoxy(naphthalen-1-yl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of triethoxy(naphthalen-1-yl)silane, a key organosilane intermediate. This document details a probable synthetic protocol based on established Grignard chemistry and outlines the expected analytical characterization of the target compound, including its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and materials science. To date, there is no scientific literature to suggest the involvement of this compound in any biological signaling pathways.
Introduction
This compound, with the chemical formula C₁₆H₂₂O₃Si, is an organosilicon compound that holds potential as a versatile intermediate in the synthesis of more complex molecules and materials.[1] Its unique structure, combining the bulky, aromatic naphthalene moiety with a reactive triethoxysilyl group, makes it a candidate for applications in surface modification, as a coupling agent, or as a precursor for novel materials with specific optical or electronic properties. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form stable siloxane bonds, enabling its incorporation into inorganic or polymeric matrices.
Synthesis of this compound
A common and effective method for the synthesis of aryltrialkoxysilanes is the Grignard reaction. This approach involves the reaction of an aryl magnesium halide with a tetraalkoxysilane.
Proposed Synthetic Pathway: Grignard Reaction
The synthesis of this compound can be achieved by the reaction of 1-naphthylmagnesium bromide with tetraethoxysilane (TEOS).
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Tetraethoxysilane (TEOS)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried and cooled under an inert atmosphere.
-
Magnesium turnings are added to the flask, followed by a small crystal of iodine.
-
A solution of 1-bromonaphthalene in anhydrous THF is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing.
-
The remaining 1-bromonaphthalene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Silylation Reaction:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of tetraethoxysilane in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Characterization
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₂O₃Si |
| Molecular Weight | 290.44 g/mol |
| Appearance | Expected to be a colorless liquid |
| CAS Number | 17938-06-6 |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene and the ethoxy groups. The aromatic protons of the naphthalene ring will appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The methylene protons (-OCH₂CH₃) of the ethoxy groups are expected to appear as a quartet around δ 3.9 ppm, and the methyl protons (-OCH₂CH₃) as a triplet around δ 1.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbons of the naphthalene ring in the aromatic region (approximately δ 120-140 ppm). The methylene carbons (-OCH₂) of the ethoxy groups are expected to resonate around δ 58-60 ppm, and the methyl carbons (-OCH₂CH₃) around δ 18-20 ppm.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The expected characteristic absorption bands are:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2975-2850 | Aliphatic C-H stretching (ethoxy groups) |
| 1600-1450 | Aromatic C=C stretching |
| 1100-1000 | Si-O-C stretching (strong) |
| ~960 | Si-O-C stretching |
| ~780 | Si-C stretching |
3.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) at m/z = 290. The fragmentation pattern would likely involve the loss of ethoxy groups (-OEt, m/z = 45) and the naphthalene moiety.
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic protocol, based on the Grignard reaction, and the outlined characterization data serve as a practical resource for chemists in various fields. The absence of this compound in biological literature suggests its primary utility lies within materials science and synthetic chemistry. Further research into the applications of this compound is warranted to explore its full potential.
References
Triethoxy(naphthalen-1-yl)silane CAS number and safety data
An In-depth Technical Guide to Triethoxy(naphthalen-1-yl)silane
This technical guide provides comprehensive safety data and handling protocols for this compound, a compound relevant to researchers, scientists, and professionals in drug development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 17938-06-6[1][2] |
| Molecular Formula | C16H22O3Si[1] |
| Molecular Weight | 290.43 g/mol [1] |
| Synonyms | 1-Naphthyltriethoxysilane, Triethoxy(1-naphthyl)silane, 1-(Triethoxysilyl)naphthalene[1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary measures.
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2] |
| Hazardous to the aquatic environment, long-term hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life[1] |
GHS Pictograms and Signal Word
-
Pictogram:
-
-
Signal Word: Warning [2]
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P273 | Avoid release to the environment.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Experimental Protocols and Handling
Strict adherence to safety protocols is mandatory when handling this compound. The following diagram illustrates the recommended workflow for safe handling and in case of exposure.
Caption: Workflow for safe handling and emergency procedures.
Detailed Methodologies
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place away from heat, sparks, and open flames.
-
Avoid contact with strong oxidizing agents, acids, and bases.
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill and Disposal Procedures:
-
Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
References
Spectroscopic Profile of Triethoxy(naphthalen-1-yl)silane: A Technical Guide
Introduction
Triethoxy(naphthalen-1-yl)silane is an organosilane compound featuring a naphthalene group bonded to a silicon atom, which in turn is connected to three ethoxy groups. This unique structure imparts a combination of organic and inorganic characteristics, making it a compound of interest for researchers in materials science and drug development. Its applications can range from surface modification and coupling agents to serving as a synthetic intermediate. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control.
This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of published experimental data for this specific compound, this guide also includes data for the closely related analogue, trimethoxy(naphthalen-1-yl)silane, for comparative purposes. Detailed experimental protocols for obtaining such spectra are also provided to aid researchers in their own characterization efforts.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Data (Predicted and Analogue-Based)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Naphthalene-H | 7.4 - 8.2 | Multiplet |
| -O-CH₂-CH₃ | ~3.9 | Quartet |
| -O-CH₂-CH₃ | ~1.2 | Triplet |
¹³C NMR Data (Predicted and Analogue-Based)
Similarly, experimental ¹³C NMR data for the target compound is scarce. The expected chemical shifts, based on the structure and data from related compounds, are summarized below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Naphthalene-C (aromatic) | 124 - 136 |
| -O-CH₂-CH₃ | ~58 |
| -O-CH₂-CH₃ | ~18 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the vibrational frequencies of its constituent bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (aromatic) | 3050 - 3100 |
| C-H (aliphatic) | 2850 - 2980 |
| C=C (aromatic) | 1500 - 1600 |
| Si-O-C | 1070 - 1100 (strong, broad) |
| C-O | 1000 - 1300 |
| Si-C | ~700-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region.
| Chromophore | λmax (nm) |
| Naphthalene | ~220, ~275, ~312 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Gently press the plates together to form a thin film.
Instrumentation and Data Acquisition:
-
Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
Instrumentation and Data Acquisition:
-
Instrument: UV-Vis spectrophotometer.
-
Wavelength Range: 200 - 800 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the techniques and the structural information they provide.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: Interrelationship of different spectroscopic techniques in the structural elucidation of this compound.
An In-Depth Technical Guide to Triethoxy(naphthalen-1-yl)silane: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triethoxy(naphthalen-1-yl)silane, a versatile organosilane compound. It details its molecular structure, chemical formula, physical and chemical properties, and outlines a general yet detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and materials science.
Molecular Structure and Formula
This compound is an organosilane characterized by a naphthalene ring bonded to a silicon atom, which is also bonded to three ethoxy groups.
Molecular Formula: C₁₆H₂₂O₃Si[1][2]
IUPAC Name: this compound[1][2]
Synonyms: 1-Naphthyltriethoxysilane, Triethoxy(1-naphthyl)silane, 1-(Triethoxysilyl)naphthalene[1][2][3]
The molecular structure consists of a central silicon atom tetrahedrally coordinated to a naphthalen-1-yl group and three ethoxy (-OCH₂CH₃) groups.
Structural Identifiers:
-
InChI: InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3[1][2][4]
Below is a diagram representing the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 290.43 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | Approx. 260 °C | [5] |
| Solubility | Soluble in organic solvents | [5] |
| Monoisotopic Mass | 290.13382109 Da | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of aryltrialkoxysilanes is the reaction of an aryl Grignard reagent with a tetraalkyl orthosilicate.[1][6][7][8] The following is a general experimental protocol adapted from the literature for the synthesis of this compound.
Reaction Scheme:
1-Bromonaphthalene + Mg → 1-Naphthylmagnesium bromide 1-Naphthylmagnesium bromide + Si(OEt)₄ → this compound + Mg(OEt)Br
Materials and Reagents:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Tetraethyl orthosilicate (TEOS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Iodine (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Under a nitrogen atmosphere, add a solution of 1-bromonaphthalene in anhydrous THF dropwise to the magnesium turnings.
-
If the reaction does not initiate, gentle heating may be applied. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux by controlling the rate of addition of the 1-bromonaphthalene solution.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Silylation Reaction:
-
In a separate flame-dried flask, prepare a solution of tetraethyl orthosilicate (3 equivalents) in anhydrous THF.
-
Cool this solution to -30 °C using a suitable cooling bath.[1][6]
-
Slowly add the freshly prepared 1-naphthylmagnesium bromide solution to the cooled TEOS solution via a cannula or dropping funnel, maintaining the temperature at -30 °C.[1][6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.
-
Logical Workflow for Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known structure and data from similar compounds, the following are the expected characteristic signals:
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Naphthalene Ring): Multiple signals in the range of δ 7.4-8.2 ppm.
-
Ethoxy Protons (-OCH₂CH₃): A quartet around δ 3.9 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons (Naphthalene Ring): Multiple signals in the range of δ 125-135 ppm.
-
Ethoxy Carbons (-OCH₂CH₃): A signal around δ 58 ppm (CH₂) and a signal around δ 18 ppm (CH₃).
²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance):
-
A single resonance is expected in the typical range for aryltrialkoxysilanes. For the similar trimethoxy(naphthalen-1-yl)silane, the chemical shift is reported to be around -52.78 ppm.[9]
IR (Infrared) Spectroscopy:
-
Si-O-C Stretching: Strong bands in the region of 1080-1100 cm⁻¹.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
Applications and Significance
This compound is a valuable compound in materials science and organic synthesis. Its key applications include:
-
Coupling Agent: It can act as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.[3][5]
-
Monomer for Polymers: It can be used as a monomer in the synthesis of silicone resins and polymers, imparting enhanced thermal stability and specific optical properties due to the naphthalene moiety.[3]
-
Intermediate in Organic Synthesis: The triethoxysilyl group can be hydrolyzed to a silanol, which can then participate in various condensation reactions. The naphthalene group can also be further functionalized.[3]
-
Surface Modification: It is used to modify surfaces, rendering them hydrophobic and improving their chemical resistance.[5]
The unique combination of a bulky, aromatic naphthalene group and a reactive triethoxysilyl group makes this compound a versatile building block for the development of advanced materials.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C16H22O3Si | CID 4208568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. PubChemLite - this compound (C16H22O3Si) [pubchemlite.lcsb.uni.lu]
- 5. innospk.com [innospk.com]
- 6. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Naphthalene-Based Organosilanes: A Technical Guide for Researchers and Drug Development Professionals
An in-depth review of the synthesis, properties, and applications of a versatile class of molecules at the intersection of materials science and pharmacology.
Introduction
Naphthalene-based organosilanes represent a fascinating and highly versatile class of hybrid molecules that merge the rich photophysical and electronic properties of the polycyclic aromatic hydrocarbon naphthalene with the unique chemical and physical characteristics of organosilicon compounds. The incorporation of silyl groups onto the naphthalene scaffold profoundly influences its electronic structure, leading to significant alterations in absorption and fluorescence properties, as well as enhancing solubility and stability. These tunable characteristics have positioned naphthalene-based organosilanes as promising candidates for a wide array of applications, ranging from advanced materials for organic electronics to sophisticated fluorescent probes for chemical sensing and innovative scaffolds in drug discovery. This technical guide provides a comprehensive literature review of the synthesis, properties, and applications of these compounds, with a particular focus on their relevance to researchers, scientists, and drug development professionals.
Synthesis of Naphthalene-Based Organosilanes
The synthesis of naphthalene-based organosilanes can be achieved through several strategic pathways, allowing for the introduction of silyl groups at various positions on the naphthalene ring. The choice of synthetic route often depends on the desired substitution pattern and the nature of the silyl moiety.
Key Synthetic Strategies
-
Lithiation-Silylation: This is a widely employed method that involves the deprotonation of a suitable naphthalene precursor, typically a bromonaphthalene, using a strong organolithium base such as n-butyllithium, followed by quenching the resulting aryllithium intermediate with an appropriate chlorosilane (e.g., trimethylsilyl chloride). This method offers good control over regioselectivity. For instance, a lithiation-silylation sequence is used to synthesize methoxy-substituted silyl-naphthalene derivatives[1].
-
Catalytic Dehydrocoupling: This method is particularly useful for the synthesis of naphthalene-bridged disilanes. It involves the intramolecular dehydrocoupling of disilyl precursors, often catalyzed by transition metal complexes like Wilkinson's catalyst. This approach allows for the formation of silicon-silicon bonds within the molecular framework.
-
Benzannulation Reactions: Benzannulation strategies provide a powerful tool for constructing the naphthalene core itself, with a silyl-protected acetylene readily reacting to form a 2-naphthylsilane. These resulting compounds can serve as versatile building blocks for more complex structures.
-
Sonogashira Coupling: This cross-coupling reaction is utilized to synthesize trimethylsilylethynyl derivatives of naphthalene. It involves the reaction of a bromonaphthalene with trimethylsilylacetylene in the presence of a palladium catalyst.[1].
A general overview of the common synthetic pathways is illustrated in the diagram below.
Detailed Experimental Protocols
For the successful synthesis and characterization of naphthalene-based organosilanes, detailed and reproducible experimental protocols are essential. Below are representative procedures for key synthetic transformations.
Protocol 1: Synthesis of 1-(Trimethylsilyl)naphthalene via Lithiation-Silylation
This protocol describes the synthesis of a simple monosilylated naphthalene.
Materials:
-
1-Bromonaphthalene
-
n-Butyllithium (in hexanes)
-
Chlorotrimethylsilane
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To a solution of 1-bromonaphthalene in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1-(trimethylsilyl)naphthalene.
Protocol 2: Synthesis of a 5-TMS-substituted Naphthalene Endoperoxide
This protocol outlines a multi-step synthesis starting from a substituted phenylacetaldehyde.
Materials:
-
Substituted phenylacetaldehyde
-
Appropriate alkyne
-
Grignard reagent (for TMS group introduction)
-
Methylene blue (photosensitizer)
-
Oxygen
-
Red LED array (630 nm)
-
Standard organic solvents and purification materials
Procedure:
-
Naphthalene Core Construction: Synthesize the substituted naphthalene core by reacting the substituted phenylacetaldehyde with the appropriate alkyne.
-
Silylation: Introduce the trimethylsilyl (TMS) group via a Grignard reaction with the naphthalene core.
-
Endoperoxide Formation: Irradiate the TMS-substituted naphthalene in an oxygen atmosphere with methylene blue as a photosensitizer, using a red LED array emitting at 630 nm, to yield the endoperoxide compound.
-
Purification: Separate the endoperoxide product by silica gel column chromatography.
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of these compounds.
Properties of Naphthalene-Based Organosilanes
The introduction of silyl groups has a pronounced effect on the photophysical properties of the naphthalene chromophore. Generally, silyl substitution leads to a bathochromic (red) shift in both the absorption and emission maxima.
Photophysical Properties
The key photophysical properties are summarized in the table below. The data illustrates a general trend where silylation increases the wavelength of maximum absorption (λ_abs) and emission (λ_em).
| Compound | Substituent(s) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Solvent |
| Naphthalene | - | ~275 | ~321 | 0.23 | Cyclohexane |
| 1-(Trimethylsilyl)naphthalene | 1-Si(CH₃)₃ | ~284 | ~325 | - | Cyclohexane |
| 1,4-Bis(trimethylsilyl)naphthalene | 1,4-di-Si(CH₃)₃ | ~294 | ~331 | - | Cyclohexane |
| 1,4-Bis(tert-butyldimethylsilyl)naphthalene | 1,4-di-Si(CH₃)₂(C(CH₃)₃) | ~300 | ~336 | - | Cyclohexane |
| NDI-5 | Naphthalene diimide derivative | - | red emission | 32-fold increase upon Hg²⁺ binding | - |
Data compiled from multiple sources. "-" indicates data not available in the reviewed literature.
The observed bathochromic shifts are attributed to the electronic effects of the silyl groups, which can engage in σ-π conjugation with the naphthalene π-system, thereby lowering the energy of the electronic transitions.
Applications of Naphthalene-Based Organosilanes
The unique properties of naphthalene-based organosilanes have led to their exploration in several high-impact fields.
Fluorescent Sensors
Naphthalene-based fluorescent probes have demonstrated high sensitivity and selectivity for the detection of various metal ions and biologically relevant molecules. The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET) or Chelation Enhanced Fluorescence (CHEF). In a typical PET-based sensor, the fluorescence of the naphthalene fluorophore is quenched in the free state. Upon binding to the target analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.
| Probe | Target Analyte | Detection Limit (LOD) | Mechanism |
| Naphthalene-based probe | Al³⁺ | 0.3 µM | Turn-on |
| Naphthalene-based probe | Zn²⁺ | 0.33 µM | CHEF |
| Naphthalene-based probe | Hg²⁺ | 25 nM | Electron Energy Transfer |
| Naphthalene-based probe | I⁻ | - | Hg²⁺-induced excimer formation |
The diagram below illustrates the general mechanism of a "turn-on" fluorescent sensor based on Photoinduced Electron Transfer (PET).
Organic Electronics
Naphthalene derivatives are widely used as building blocks for materials in Organic Light-Emitting Diodes (OLEDs) due to their inherent blue emission and good charge transport properties[2]. Silylation can further enhance the performance of these materials by improving their processability and tuning their electronic energy levels.
A typical OLED device has a multilayer structure, as depicted below. The naphthalene-based organosilane can be incorporated into the emissive layer (EML) as either a host or a dopant material.
| Emitter Type | External Quantum Efficiency (EQE) | Color Coordinates (CIE) |
| Naphthalene-fused chromophore | 5.17% | (0.153, 0.044) |
| Naphthalene-based co-polymer in PVK host | up to 1% | Blue emission |
Drug Development and Bioimaging
The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. Naphthalene derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. The incorporation of organosilane moieties can potentially enhance the pharmacokinetic properties of these drug candidates.
Anticancer Activity:
Several studies have demonstrated the potent anticancer activity of naphthalene-based compounds against various cancer cell lines. The mechanism of action is often multifaceted, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.
| Compound Class | Cancer Cell Line | IC₅₀ Value |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 µM |
| Naphthalene-substituted triazole spirodienones | HeLa (Cervical) | 0.07 µM |
| Naphthalene-substituted triazole spirodienones | A549 (Lung) | 0.08 µM |
| Naphthalene-chalcone derivatives | MCF-7 (Breast) | 1.42 µM |
| Naphthalene-1,4-dione analogues | HEC1A (Endometrial) | ~1 µM |
Targeting the STAT3 Signaling Pathway:
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[3][4]. Naphthalene-based compounds have emerged as promising inhibitors of this pathway[5]. For example, naphthalene–sulfonamide hybrids have been shown to downregulate the IL-6/JAK2/STAT3 signaling cascade in breast cancer cells[5]. A naphthalene derivative, SMY002, has been shown to directly interact with the STAT3 SH2-domain, inhibiting its phosphorylation, dimerization, and transcriptional activity[5].
The diagram below illustrates the inhibition of the STAT3 signaling pathway by naphthalene-based compounds.
References
- 1. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Triethoxy(naphthalen-1-yl)silane
Disclaimer: Direct experimental data on the thermal stability and decomposition of triethoxy(naphthalen-1-yl)silane is limited in publicly available literature. The following guide is a predictive analysis based on the known thermal behavior of structurally analogous compounds, such as phenyltriethoxysilane and other aryltriethoxysilanes. The presented data and pathways are intended to provide a scientifically grounded estimation for research and development purposes.
Introduction
This compound is an organosilane of interest in materials science and drug development due to its unique combination of a bulky, aromatic naphthalene group and reactive ethoxysilane functionalities. Understanding its thermal stability is paramount for applications involving high-temperature processing, long-term storage, and predicting degradation pathways. This guide provides a comprehensive overview of the predicted thermal properties and decomposition mechanisms of this compound.
Predicted Thermal Stability
The thermal stability of an organosilane is largely dictated by the nature of the organic substituent attached to the silicon atom. For aryltriethoxysilanes, the Si-C bond to the aromatic ring is generally robust. The decomposition is often initiated by the cleavage of the Si-O or O-C bonds in the ethoxy groups, or by reactions involving the organic moiety at higher temperatures.
Based on data for similar compounds, such as phenyltriethoxysilane, the following thermal properties for this compound are predicted:
Table 1: Predicted Thermal Stability Data for this compound
| Parameter | Predicted Value | Notes |
| Decomposition Onset (Tonset) | 250 - 300 °C | In an inert atmosphere (e.g., Nitrogen, Argon). |
| Autoignition Temperature | ~265 °C | Based on data for phenyltriethoxysilane. This can be lower in the presence of oxygen. |
| Short-term Processing Limit | ~350 °C | Refers to the temperature the material can withstand for brief periods without significant degradation. |
| Long-term Continuous Exposure Limit | ~160 °C | The maximum recommended temperature for continuous use to avoid gradual decomposition. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed through a multi-step radical mechanism, particularly at elevated temperatures in an inert atmosphere. The primary pathways are likely to involve the homolytic cleavage of the Si-O, O-C, and eventually the Si-C bonds.
Caption: Proposed thermal decomposition pathway of this compound.
Description of the Pathway:
-
Initiation: At temperatures around 250-300°C, the initial step is likely the homolytic cleavage of either the Si-O or O-C bond of the ethoxy groups, generating ethoxy or ethyl radicals, respectively.
-
Propagation: These highly reactive radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction from other molecules, leading to the formation of stable volatile byproducts such as ethanol, ethene, and ethane.
-
Intermediate Formation and Polycondensation: The silicon-containing fragment can rearrange to form reactive silanone intermediates. These intermediates are prone to polycondensation reactions, leading to the formation of a cross-linked polysiloxane network.
-
High-Temperature Decomposition: At significantly higher temperatures (likely above 400°C), the more stable Si-naphthalene bond may cleave, releasing naphthalene. The remaining material would likely consist of a silicon carbide or silicon oxide-based ceramic residue.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss at different temperatures.
-
Instrumentation: A high-precision thermogravimetric analyzer.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated from a low temperature (e.g., -50°C) to a temperature above the expected decomposition point at a constant heating rate (e.g., 10°C/min).
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC curve (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically observed as a complex series of exothermic events.
-
Caption: General experimental workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data is not yet available, a predictive analysis based on structurally similar aryltriethoxysilanes provides valuable insight into the thermal stability and decomposition of this compound. It is anticipated to exhibit good thermal stability, with decomposition initiating around 250-300°C in an inert atmosphere. The decomposition mechanism is likely to be a complex radical process involving the loss of ethoxy groups followed by polycondensation and, at higher temperatures, cleavage of the silicon-naphthalene bond. The experimental protocols outlined provide a clear path for the empirical validation of these predictions. This information is crucial for the informed application of this compound in fields requiring thermal processing or long-term stability.
The Hydrolysis of Triethoxy(naphthalen-1-yl)silane: A Core Mechanism and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the hydrolysis mechanism of triethoxy(naphthalen-1-yl)silane. While specific kinetic data for this particular silane is not extensively available in public literature, this document outlines the well-established principles of trialkoxysilane hydrolysis, applying them to this compound. The guide covers the reaction mechanism, influencing factors, and detailed experimental protocols for characterization, serving as a foundational resource for researchers in materials science and drug development.
The Core Hydrolysis Mechanism
The hydrolysis of this compound is a fundamental process involving the stepwise substitution of ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH), leading to the formation of naphthalen-1-ylsilanetriol and ethanol as a byproduct.[1][2] This reaction is a critical initial step for subsequent condensation and polymerization, forming polysiloxane networks.[3][4] The overall reaction can be generalized as follows:
Si(OC₂H₅)₃(C₁₀H₇) + 3H₂O → Si(OH)₃(C₁₀H₇) + 3CH₃CH₂OH
The hydrolysis process can be catalyzed by both acids and bases, with the reaction rate being significantly slower at a neutral pH.[2][5]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of an oxygen atom in one of the ethoxy groups, making it a better leaving group (ethanol).[3][5] This is followed by a nucleophilic attack on the silicon atom by a water molecule.[5] The reaction proceeds through a series of protonation and nucleophilic substitution steps until all three ethoxy groups are replaced by hydroxyl groups. The acid-catalyzed hydrolysis rate is generally faster than the base-catalyzed rate.[3]
Base-Catalyzed Hydrolysis
In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate.[5][6] This is followed by the departure of an ethoxide ion, which is then protonated by water to form ethanol. This process is repeated for the remaining ethoxy groups.
Caption: Stepwise hydrolysis of this compound.
Factors Influencing Hydrolysis
Several factors significantly impact the rate and extent of this compound hydrolysis:
-
pH: The hydrolysis rate is at its minimum around a neutral pH of 7 and increases under both acidic and basic conditions.[2][5]
-
Steric Hindrance: The bulky naphthalen-1-yl group is expected to create steric hindrance around the silicon center, which generally slows down the rate of hydrolysis compared to smaller alkyl-substituted trialkoxysilanes.[1]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[2]
-
Solvent: The choice of solvent can affect the miscibility of the silane and water, thereby influencing the reaction rate.[2] The presence of ethanol, a byproduct of the reaction, can also slow down the hydrolysis.[2]
-
Water Concentration: A sufficient amount of water is necessary for the hydrolysis to proceed to completion.[2]
Experimental Protocol: Monitoring Hydrolysis via ¹H NMR Spectroscopy
This section details a representative protocol for monitoring the hydrolysis of this compound using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This technique allows for the quantitative analysis of the disappearance of the ethoxy groups and the appearance of ethanol.
3.1. Materials and Instrumentation
-
This compound
-
Deuterated water (D₂O) or a mixture of H₂O and a deuterated solvent (e.g., acetone-d₆)
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
3.2. Procedure
-
Sample Preparation: A known concentration of this compound is dissolved in the chosen deuterated solvent system in an NMR tube.
-
Initiation of Hydrolysis: A specific amount of water and the catalyst are added to the NMR tube to initiate the hydrolysis reaction.
-
NMR Data Acquisition: ¹H NMR spectra are acquired at regular time intervals. The disappearance of the quartet signal corresponding to the -OCH₂- protons of the ethoxy groups and the appearance of the quartet signal for the -CH₂- protons of ethanol are monitored.
-
Data Analysis: The integration of the respective peaks is used to calculate the concentration of the remaining this compound and the formed ethanol over time. This data can then be used to determine the reaction kinetics.
Caption: Experimental workflow for monitoring silane hydrolysis.
Quantitative Data Summary
| Parameter | Acidic Conditions (pH 4) | Neutral Conditions (pH 7) | Basic Conditions (pH 10) |
| Pseudo-First-Order Rate Constant (k, min⁻¹) | 5.0 x 10⁻² | 1.0 x 10⁻⁴ | 2.5 x 10⁻³ |
| Half-life (t₁/₂, min) | 13.9 | 6931 | 277 |
| Activation Energy (Ea, kJ/mol) | 45 | 60 | 55 |
Disclaimer: The data in this table is illustrative and based on general trends observed for trialkoxysilane hydrolysis. Actual experimental values for this compound may vary.
Conclusion
The hydrolysis of this compound follows the general principles of acid and base-catalyzed reactions common to trialkoxysilanes. The bulky naphthalen-1-yl substituent is expected to influence the reaction kinetics primarily through steric effects. Understanding the hydrolysis mechanism and the factors that control it is crucial for the successful application of this compound in the development of advanced materials and drug delivery systems. The experimental protocols outlined in this guide provide a solid foundation for further investigation into the specific hydrolytic behavior of this compound.
References
Methodological & Application
Application Notes and Protocols: Triethoxy(naphthalen-1-yl)silane in Periodic Nanoporous Organosilicas for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Periodic Nanoporous Organosilicas (PNOs) are a class of hybrid materials that integrate organic functionalities within a porous silica framework. This unique structure offers high surface areas, tunable pore sizes, and the potential for tailored surface chemistry, making them promising candidates for a variety of applications, including catalysis, sensing, and drug delivery. The incorporation of specific organic moieties, such as naphthalene, can impart unique properties to the silica matrix. The hydrophobic nature of the naphthalene group makes these PNOs particularly well-suited for the encapsulation and delivery of poorly water-soluble drugs.
This document provides detailed protocols for the synthesis of triethoxy(naphthalen-1-yl)silane and its use as a precursor in the formation of naphthalene-functionalized PNOs. Furthermore, it outlines a comprehensive, albeit illustrative, protocol for the application of these specialized nanoparticles in the loading and in vitro release of a model hydrophobic anticancer drug, Paclitaxel.
Synthesis and Characterization of Naphthalene-Functionalized PNOs
The synthesis of naphthalene-functionalized PNOs is a two-step process that begins with the preparation of the this compound precursor, followed by its co-condensation with a silica source in the presence of a templating agent.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the organosilane precursor, this compound.
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
Tetraethoxysilane (TEOS)
-
Hexane
-
5% aqueous NH4Cl solution
-
Anhydrous Na2SO4
-
Silica gel for flash chromatography
-
Ethyl acetate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a solution of 1-bromonaphthalene in dry THF dropwise to the activated magnesium to initiate the Grignard reaction.
-
After the formation of the Grignard reagent is complete, add tetraethoxysilane (TEOS) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Heat the mixture at 50 °C for 1 hour.
-
Cool the reaction to room temperature and quench with 30 mL of hexane.
-
Filter the resulting white precipitate.
-
Wash the filtrate with 5% aqueous NH4Cl solution.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under vacuum.
-
Purify the crude product by flash chromatography on silica gel using an ethyl acetate-hexane (5:95) eluent to yield this compound as a pale yellow oil.
Protocol 2: Synthesis of Naphthalene-Functionalized Periodic Nanoporous Organosilica (Naph-PNO)
This protocol details the co-condensation method to produce Naph-PNOs using a cationic surfactant as a template.
Materials:
-
This compound (Naph-Si)
-
Tetraethylorthosilicate (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ammonia solution (25 wt.%)
-
Deionized water
-
Ethanol
Procedure:
-
In a polypropylene bottle, dissolve 0.315 g of CTAB in a mixture of 12.525 g of H2O and 8.058 g of NH3 (25 wt.%). Stir for 15 minutes.
-
In a separate vial, mix 1.425 g of TEOS and 0.3138 g of Naph-Si.
-
Add the silane mixture to the CTAB solution and stir vigorously for 30 minutes.
-
Age the resulting gel at room temperature for 24 hours.
-
Collect the solid product by filtration, wash with deionized water and ethanol, and dry at 60 °C.
-
To remove the CTAB template, perform solvent extraction by refluxing the as-synthesized material in an acidic ethanol solution.
-
Filter, wash with ethanol, and dry the final Naph-PNO product.
Physicochemical Characterization
The successful synthesis and porous nature of the Naph-PNOs can be confirmed through various characterization techniques.
| Parameter | Typical Value |
| Precursor Characterization (this compound) | |
| ¹H NMR (CDCl₃, δ ppm) | 8.30 (d), 7.95 (dd), 7.86 (d), 7.78 (d), 7.49–7.38 (m), 3.83 (q), 1.18 (t) |
| ¹³C NMR (CDCl₃, δ ppm) | 137.05, 136.22, 133.25, 131.11, 129.00, 128.63, 128.58, 126.25, 125.59, 124.98, 58.75, 18.23 |
| Naph-PNO Characterization | |
| Surface Area (BET) | > 1000 m²/g |
| Pore Size | In the microporous/mesoporous boundary |
| Naphthalene Content | Up to 17 wt.% |
| Molar Concentration of Naphthalene | ~1.33 mmol/g |
Table 1: Summary of typical characterization data for this compound and the resulting Naph-PNOs.
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of Naph-PNOs.
Application in Drug Delivery: Loading and Release of Paclitaxel
The hydrophobic naphthalene moieties within the pores of Naph-PNOs create an ideal environment for loading poorly water-soluble drugs through hydrophobic interactions. Paclitaxel, a potent anticancer agent with low aqueous solubility, is an excellent model drug to demonstrate the potential of these nanoparticles as a delivery vehicle.
Illustrative Application Protocols
Protocol 3: Loading of Paclitaxel into Naph-PNOs
This protocol describes a method for loading Paclitaxel into the Naph-PNOs.[1][2]
Materials:
-
Naph-PNO nanoparticles
-
Paclitaxel
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of Paclitaxel in DMSO (e.g., 1 mg/mL).
-
Disperse a known amount of Naph-PNOs (e.g., 25 mg) in the Paclitaxel solution (e.g., 2 mL).
-
Incubate the mixture for 24 hours at room temperature with gentle stirring to allow for drug diffusion into the pores.
-
Centrifuge the suspension to pellet the Paclitaxel-loaded Naph-PNOs.
-
Carefully remove the supernatant.
-
Wash the nanoparticles twice with PBS to remove any surface-adsorbed drug.
-
Dry the Paclitaxel-loaded Naph-PNOs under vacuum.
-
To determine the drug loading content, dissolve a known weight of the drug-loaded nanoparticles in a suitable solvent (e.g., methanol) and quantify the Paclitaxel concentration using HPLC or UV-Vis spectroscopy at 273 nm.[1]
Protocol 4: In Vitro Release of Paclitaxel from Naph-PNOs
This protocol outlines a method to study the release kinetics of Paclitaxel from the Naph-PNOs under different pH conditions, simulating physiological and tumor microenvironments.[3][4]
Materials:
-
Paclitaxel-loaded Naph-PNOs
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.5
-
Dialysis membrane (e.g., MWCO 12 kDa)
-
Shaking incubator
Procedure:
-
Disperse a known amount of Paclitaxel-loaded Naph-PNOs (e.g., 8 mg) in 1 mL of the release medium (either pH 7.4 PBS or pH 5.5 acetate buffer).[3]
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a larger vessel containing 20 mL of the corresponding release medium.
-
Incubate at 37 °C with constant shaking (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of released Paclitaxel in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released over time.
Illustrative Quantitative Data
The following tables present representative data for Paclitaxel loading and release, based on typical values reported for hydrophobic drug delivery systems using mesoporous silica nanoparticles. This data is for illustrative purposes to demonstrate the potential performance of Naph-PNOs.
| Formulation | Drug Loading Content (wt.%) | Encapsulation Efficiency (%) |
| Paclitaxel-Naph-PNO | 15 - 25 | 80 - 95 |
Table 2: Illustrative drug loading capacity of Naph-PNOs for Paclitaxel.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 2 | 5 | 15 |
| 8 | 15 | 35 |
| 24 | 25 | 60 |
| 48 | 30 | 75 |
| 72 | 35 | 85 |
Table 3: Illustrative in vitro release profile of Paclitaxel from Naph-PNOs.
Conceptual Drug Delivery Mechanism
References
Triethoxy(naphthalen-1-yl)silane: Application Notes and Protocols for Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy(naphthalen-1-yl)silane is an organosilane coupling agent that demonstrates significant potential in enhancing the performance of composite materials. Its unique structure, featuring a bulky naphthalene group and hydrolyzable ethoxy groups, allows it to function as a molecular bridge between inorganic fillers and organic polymer matrices. This improves interfacial adhesion, leading to enhanced mechanical properties and durability of the composite material. This document provides detailed application notes and experimental protocols for the use of this compound as a coupling agent in various composite systems.
Mechanism of Action
The effectiveness of this compound as a coupling agent stems from its dual functionality. The triethoxy groups can be hydrolyzed in the presence of water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass fibers), forming stable covalent Si-O-filler bonds. The naphthalene group, being organophilic, enhances compatibility and adhesion with a variety of polymer matrices through van der Waals forces and potential π-π stacking interactions, particularly with aromatic-rich polymers. This dual action creates a strong and durable interface between the filler and the matrix, which is crucial for efficient stress transfer and overall composite performance.[1][2]
Applications in Composite Materials
This compound is a versatile coupling agent suitable for a range of applications in composite materials. Its primary function is to improve the interfacial adhesion between inorganic reinforcements and organic polymer matrices.[3] Key application areas include:
-
Coatings and Adhesives: It acts as an adhesion promoter, enhancing the bond strength between substrates and coatings, and improving the weather resistance and durability of paints and sealants.[3]
-
Polymer Composites: As a surface modifier for inorganic fillers, it improves their dispersion and interfacial bonding with the polymer matrix, leading to enhanced mechanical properties such as tensile strength, flexural modulus, and impact resistance.[3][4]
-
Electronics: It can be used as a modifier for silicone materials in electronic components to improve moisture resistance and electrical insulation properties.[3]
Data Presentation
Table 1: Representative Mechanical Properties of a Glass Fiber/Epoxy Composite
| Property | Untreated Glass Fibers | Glass Fibers Treated with this compound (Projected) | % Improvement (Projected) |
| Tensile Strength (MPa) | 250 | 325 | 30% |
| Flexural Strength (MPa) | 400 | 520 | 30% |
| Flexural Modulus (GPa) | 20 | 25 | 25% |
| Impact Strength (kJ/m²) | 60 | 85 | 42% |
Table 2: Representative Water Absorption of a Silica/Unsaturated Polyester Composite
| Immersion Time (hours) | Water Absorption (%) - Untreated Silica | Water Absorption (%) - Silica Treated with this compound (Projected) |
| 24 | 1.2 | 0.7 |
| 48 | 1.8 | 1.0 |
| 96 | 2.5 | 1.5 |
| 168 | 3.2 | 2.0 |
Experimental Protocols
The following are detailed protocols for the surface treatment of inorganic fillers with this compound and the subsequent fabrication of polymer composites.
Protocol 1: Surface Treatment of Inorganic Fillers (e.g., Silica, Glass Fibers)
This protocol describes the pre-treatment of fillers before their incorporation into the polymer matrix.
Materials:
-
Inorganic filler (e.g., silica powder, chopped glass fibers)
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
-
Toluene or other suitable solvent for washing
-
Beaker or flask
-
Magnetic stirrer
-
Oven
Procedure:
-
Drying of Filler: Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove any adsorbed moisture. Cool to room temperature in a desiccator before use.
-
Preparation of Silane Solution:
-
Prepare a 1-2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.
-
For hydrolysis, allow the solution to stir for at least 1 hour at room temperature. The pH can be adjusted to 4-5 with a few drops of acetic acid to catalyze hydrolysis, though this may not be necessary for all systems.
-
-
Filler Treatment:
-
Immerse the dried filler in the prepared silane solution. Ensure the filler is fully wetted.
-
Stir the slurry for 2-4 hours at room temperature to allow for the reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface.
-
-
Washing and Drying:
-
Filter the treated filler and wash it with ethanol to remove any unreacted silane. A final wash with a non-polar solvent like toluene can also be performed.
-
Dry the treated filler in an oven at 80-100°C for 2-4 hours to remove the solvent and promote the condensation reaction, forming stable covalent bonds.
-
-
Storage: Store the surface-modified filler in a desiccator to prevent moisture absorption until it is used for composite fabrication.
Protocol 2: Fabrication of a Polymer Composite
This protocol outlines the incorporation of the surface-treated filler into a polymer matrix. The example below uses an epoxy resin system.
Materials:
-
Surface-treated inorganic filler (from Protocol 1)
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent/hardener for the epoxy resin
-
Mechanical stirrer or sonicator
-
Vacuum oven
-
Mold for composite casting
Procedure:
-
Degassing of Resin: Degas the epoxy resin in a vacuum oven at a temperature recommended by the manufacturer to remove any dissolved air bubbles.
-
Dispersion of Filler:
-
Add the desired weight percentage of the surface-treated filler to the degassed epoxy resin.
-
Mix the filler into the resin using a mechanical stirrer or a sonicator until a homogeneous dispersion is achieved. Continue degassing the mixture if new bubbles are introduced during mixing.
-
-
Addition of Curing Agent:
-
Add the stoichiometric amount of the curing agent to the filler/resin mixture.
-
Mix thoroughly but gently to avoid introducing excessive air bubbles.
-
-
Casting and Curing:
-
Pour the mixture into a pre-heated and release-agent-coated mold.
-
Cure the composite according to the manufacturer's recommended curing cycle for the specific epoxy system (this typically involves a ramp-up in temperature and a hold at the final curing temperature).
-
-
Post-Curing and Characterization:
-
After curing, allow the composite to cool down to room temperature before demolding.
-
Post-cure the composite as recommended to achieve optimal properties.
-
The fabricated composite is now ready for mechanical and physical characterization (e.g., tensile testing, flexural testing, water absorption testing).
-
Visualizations
Caption: Mechanism of action for this compound as a coupling agent.
Caption: Experimental workflow for composite fabrication using this compound.
References
Application Notes and Protocols for Triethoxy(naphthalen-1-yl)silane Grafting on Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface modification of various substrates through the grafting of triethoxy(naphthalen-1-yl)silane. This process forms a self-assembled monolayer (SAM), which can significantly alter the surface properties of materials, a critical step in many applications including nanomaterial functionalization, biosensor development, and advanced composite materials.
Introduction
Silanization is a widely-used surface modification technique that involves the covalent attachment of silane molecules to a substrate. This compound is an organofunctional silane that, when grafted onto a surface, imparts the properties of the naphthalene group, such as hydrophobicity and potential for π-π stacking interactions. The process relies on the hydrolysis of the ethoxy groups of the silane in the presence of trace amounts of water, followed by condensation and covalent bond formation with hydroxyl groups present on the substrate surface. This protocol outlines the steps for substrate preparation, silane solution preparation, the grafting process, and subsequent characterization of the modified surface.
Experimental Protocols
A successful and reproducible silane grafting process is highly dependent on meticulous experimental execution. The following protocols provide a general framework that can be adapted to specific substrate types and experimental goals.
Substrate Preparation
Proper cleaning and hydroxylation of the substrate surface are crucial for achieving a uniform and stable silane monolayer. The choice of cleaning method depends on the substrate material.
For Silicon Wafers and Glass Slides:
-
Initial Cleaning: Sonicate the substrates in a sequence of solvents to remove organic contaminants:
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
Deionized (DI) water (15 minutes)
-
-
Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and then bake in an oven at 110-120°C for at least 30 minutes to remove residual water.
-
Hydroxylation (Piranha Solution - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ):
-
Prepare the piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 volume ratio.
-
Immerse the cleaned and dried substrates in the piranha solution for 30-60 minutes at room temperature. This step generates a high density of hydroxyl (-OH) groups on the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates again under a stream of inert gas and in an oven at 110-120°C for 30 minutes. The substrates should be used immediately for the grafting process.
-
For Nanoparticles (e.g., Silica, Metal Oxides):
-
Dispersion: Disperse the nanoparticles in an appropriate solvent (e.g., ethanol or DI water) through sonication.
-
Washing: Centrifuge the nanoparticle dispersion and discard the supernatant. Repeat this washing step at least three times to remove any surface impurities.
-
Drying: Dry the nanoparticles in a vacuum oven at a temperature appropriate for the material to ensure complete removal of the solvent.
Silane Solution Preparation
The concentration of the silane solution and the choice of solvent are critical parameters that influence the quality of the resulting monolayer.
-
Solvent Selection: Anhydrous toluene is a commonly used solvent for silane grafting as it is non-polar and does not readily participate in the hydrolysis reaction.
-
Solution Concentration: Prepare a 1-5 mM solution of this compound in anhydrous toluene. The optimal concentration may need to be determined empirically.
-
Handling: Perform all manipulations of the anhydrous solvent and silane in a dry environment, such as a glovebox or under an inert atmosphere, to minimize premature hydrolysis of the silane.
Grafting Procedure
-
Immersion: Immerse the freshly prepared hydroxylated substrates into the this compound solution. Ensure the entire surface to be modified is in contact with the solution.
-
Incubation: Allow the reaction to proceed for 2-24 hours at room temperature. The incubation time can be optimized to achieve the desired surface coverage.
-
Rinsing: After the incubation period, remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane molecules.
-
Curing: Bake the substrates at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds (Si-O-Si) between adjacent silane molecules and with the substrate surface.
-
Final Cleaning: Sonicate the cured substrates in toluene and then isopropanol for 5-10 minutes each to remove any remaining physisorbed molecules.
-
Storage: Store the functionalized substrates in a clean, dry, and inert environment.
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of silane-grafted surfaces. The values for this compound are expected to be in a similar range to other aromatic silanes.
| Characterization Technique | Parameter | Typical Value for Aromatic Silane SAMs | Reference |
| Contact Angle Goniometry | Static Water Contact Angle | 90° - 110° | [1] |
| Ellipsometry | Monolayer Thickness | 1.0 - 2.0 nm | [1] |
| Atomic Force Microscopy (AFM) | Root-Mean-Square (RMS) Roughness | < 0.5 nm | [1] |
| X-ray Photoelectron Spectroscopy (XPS) | Si 2p Binding Energy | ~102-103 eV (for Si-O-Si) | [2] |
| C 1s Binding Energy | ~285 eV (aromatic C-C) | [3] |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the protocol for this compound grafting.
Caption: Experimental workflow for substrate preparation and silane grafting.
Caption: Chemical pathway of silane grafting on a hydroxylated surface.
References
Application Notes and Protocols for Triethoxy(naphthalen-1-yl)silane in Photosensitive Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of photosensitive resins derived from triethoxy(naphthalen-1-yl)silane. The inclusion of the naphthalene moiety is intended to enhance the thermal and optical properties of the resulting polysilsesquioxane network, making it a candidate for applications in microelectronics and advanced material fabrication. While direct, detailed protocols for this specific precursor are not widely published, the following information is synthesized from established principles of silane chemistry and photoresist technology to provide a robust starting point for research and development.
Introduction
This compound is a functionalized organosilane that serves as a precursor for the synthesis of hybrid organic-inorganic polymers. Upon hydrolysis and condensation, it forms a polysilsesquioxane (PSQ) resin with pendant naphthalene groups. The incorporation of the bulky, aromatic naphthalene unit into the siloxane backbone is expected to impart desirable characteristics to the resulting resin, such as a high refractive index, increased thermal stability, and altered solubility, which are advantageous for photosensitive applications.
These resins can be formulated into chemically amplified photoresists. In such systems, a photoacid generator (PAG) produces a strong acid upon exposure to UV radiation. This acid then catalyzes a change in the solubility of the resin in a developer solution, allowing for the creation of high-resolution patterns.
Synthesis of Naphthyl-Functionalized Polysilsesquioxane Resin
The foundational step in creating a photosensitive resin from this compound is the synthesis of the base polymer through hydrolysis and condensation.
Experimental Protocol: Hydrolysis and Condensation
Objective: To synthesize a naphthyl-functionalized polysilsesquioxane (Nap-PSQ) resin.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Acid Catalyst (e.g., Hydrochloric Acid, 0.1 M)
-
Base Catalyst (e.g., Ammonium Hydroxide, 0.1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in anhydrous THF.
-
Add a stoichiometric amount of deionized water to the solution. The molar ratio of water to silane will influence the degree of hydrolysis and subsequent condensation.
-
Add the acid or base catalyst dropwise to the reaction mixture. Acidic conditions tend to favor hydrolysis, while basic conditions can accelerate condensation.
-
Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy by observing the disappearance of Si-O-Et bands and the appearance of Si-O-Si and Si-OH bands.
-
After the reaction is complete, the solvent and by-products (ethanol) are removed under reduced pressure to yield the Nap-PSQ resin.
Logical Workflow for Nap-PSQ Resin Synthesis
Caption: Workflow for the synthesis of Nap-PSQ resin.
Formulation of a Photosensitive Resin
To render the Nap-PSQ resin photosensitive, it is formulated with a photoacid generator and a quencher in a suitable solvent. This formulation is characteristic of a chemically amplified resist.
Experimental Protocol: Photoresist Formulation
Objective: To formulate a chemically amplified photoresist using the synthesized Nap-PSQ resin.
Materials:
-
Nap-PSQ Resin
-
Photoacid Generator (PAG) (e.g., triphenylsulfonium triflate)
-
Quencher (e.g., a tertiary amine like trioctylamine)
-
Solvent (e.g., Propylene glycol monomethyl ether acetate - PGMEA)
Procedure:
-
Dissolve a specific weight percentage of the Nap-PSQ resin in PGMEA.
-
Add a calculated amount of the PAG to the resin solution. The concentration of the PAG will affect the photosensitivity of the resist.
-
Add a small amount of a quencher to the solution. The quencher helps to control the diffusion of the acid and improve the resolution of the patterned features.
-
Thoroughly mix the solution until all components are fully dissolved.
-
Filter the solution through a 0.2 µm filter to remove any particulate matter.
Signaling Pathway for Chemical Amplification
Caption: Mechanism of a chemically amplified resist.
Lithographic Processing
The formulated photosensitive resin can be used to create patterns on a substrate through a standard photolithography process.
Experimental Protocol: Photolithography
Objective: To pattern a substrate using the formulated Nap-PSQ photoresist.
Materials:
-
Nap-PSQ Photoresist Formulation
-
Silicon Wafer (or other substrate)
-
Developer Solution (e.g., 2.38 wt% Tetramethylammonium hydroxide - TMAH in water)
-
UV Exposure Tool
-
Hot Plate
-
Spin Coater
Procedure:
-
Coating: Apply the photoresist to a clean silicon wafer and spin-coat to achieve a uniform film of desired thickness.
-
Soft Bake: Bake the coated wafer on a hot plate (e.g., 110°C for 60 seconds) to remove the solvent.
-
Exposure: Expose the photoresist film to UV radiation through a photomask with the desired pattern. The exposure dose will need to be optimized.
-
Post-Exposure Bake (PEB): Bake the wafer on a hot plate (e.g., 115°C for 60 seconds) to drive the acid-catalyzed reaction.
-
Development: Immerse the wafer in the developer solution to dissolve the exposed regions (for a positive-tone resist) or unexposed regions (for a negative-tone resist).
-
Hard Bake: Perform a final bake (e.g., 120°C for 90 seconds) to harden the remaining resist pattern.
Experimental Workflow for Photolithography
Caption: Standard photolithography workflow.
Data Presentation
Quantitative data from the characterization of the synthesized resin and its lithographic performance should be systematically collected and organized for comparative analysis.
Table 1: Properties of Synthesized Nap-PSQ Resin
| Property | Method | Result |
| Molecular Weight (Mw) | GPC | e.g., 10,000 g/mol |
| Polydispersity Index (PDI) | GPC | e.g., 1.8 |
| Glass Transition Temp. (Tg) | DSC | e.g., 150 °C |
| Refractive Index | Ellipsometry | e.g., 1.65 @ 633 nm |
| Thermal Stability (T5%) | TGA | e.g., 450 °C |
Table 2: Lithographic Performance of Nap-PSQ Photoresist
| Parameter | Condition | Result |
| Photosensitivity | UV Wavelength | e.g., 10 mJ/cm² @ 248 nm |
| Resolution | Feature Size | e.g., 100 nm lines and spaces |
| Contrast | - | e.g., > 3 |
| Etch Resistance | Etchant | e.g., High resistance to plasma etch |
Disclaimer: The experimental protocols and data presented are representative and should be considered as a starting point. Optimization of reaction conditions, formulation, and processing parameters is essential to achieve desired results for specific applications.
Application Notes and Protocols: Functionalization of Nanoparticles with Triethoxy(naphthalen-1-yl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a pivotal step in tailoring their physicochemical properties for a myriad of applications in research and drug development.[1] Triethoxy(naphthalen-1-yl)silane is an organosilane that allows for the covalent attachment of the naphthalene moiety onto the surface of various nanoparticles, particularly those with hydroxyl groups on their surface, such as silica and metal oxide nanoparticles. The naphthalene group, a polycyclic aromatic hydrocarbon, imparts unique characteristics to the nanoparticles, including hydrophobicity, fluorescence, and the potential for π-π stacking interactions. These properties can be leveraged for applications ranging from bioimaging and drug delivery to the development of novel materials with enhanced optical and electronic properties.[2][3]
This document provides detailed protocols for the functionalization of nanoparticles with this compound, outlines key characterization techniques, and discusses potential applications in scientific research and drug development.
Principle of the Method
The functionalization process is based on the covalent grafting of this compound onto the nanoparticle surface through a silanization reaction. This reaction proceeds in two primary steps:
-
Hydrolysis: The triethoxy groups (-OCH₂CH₃) of the silane molecule undergo hydrolysis in the presence of water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by either an acid or a base.[4][5]
-
Condensation: The newly formed silanol groups on the silane molecule then react with the hydroxyl groups present on the surface of the nanoparticle, forming stable siloxane bonds (Si-O-Si) and covalently linking the naphthalen-1-yl group to the nanoparticle.[6][7]
Experimental Protocols
This section details the materials and methods for the functionalization of nanoparticles with this compound. The following protocol is a general guideline and may require optimization depending on the specific type and size of the nanoparticles being used.
Materials
-
Nanoparticles (e.g., silica, iron oxide) with surface hydroxyl groups
-
This compound (CAS No: 17938-06-6)[8]
-
Anhydrous Toluene
-
Ethanol
-
Ammonium Hydroxide (30% in water) or Acetic Acid
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Sonication bath
-
Centrifuge
-
Vacuum oven
Experimental Workflow Diagram
Caption: Workflow for nanoparticle functionalization.
Step-by-Step Protocol
-
Nanoparticle Dispersion:
-
Disperse a known amount of nanoparticles (e.g., 100 mg) in anhydrous toluene (e.g., 50 mL) in a round-bottom flask.
-
Sonicate the suspension for 15-30 minutes to ensure a homogenous dispersion and break up any aggregates.
-
-
Silanization Reaction:
-
In a separate vial, dissolve this compound in anhydrous toluene. The amount of silane should be calculated based on the desired surface coverage. A common starting point is to use an excess of silane to ensure complete reaction.
-
Add the silane solution dropwise to the stirred nanoparticle suspension.
-
To catalyze the reaction, add a small amount of ammonium hydroxide (for basic catalysis) or acetic acid (for acidic catalysis). Typically, a few drops are sufficient.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-110°C.
-
Allow the reaction to proceed for 12-24 hours under constant stirring.
-
-
Purification:
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes).
-
Discard the supernatant containing unreacted silane.
-
Resuspend the nanoparticle pellet in fresh anhydrous toluene and sonicate briefly. Repeat the centrifugation and removal of the supernatant. This washing step should be performed at least twice.
-
Perform a final wash with ethanol to remove any remaining toluene and by-products. Centrifuge and discard the supernatant.
-
-
Drying:
-
Dry the purified, functionalized nanoparticles in a vacuum oven at 60-80°C overnight to remove all solvents.
-
Store the dried, functionalized nanoparticles in a desiccator to prevent moisture absorption.
-
Data Presentation
The following table summarizes key experimental parameters that can be varied for optimization and the expected outcomes.
| Parameter | Range/Value | Expected Outcome |
| Nanoparticle Concentration | 1-5 mg/mL | Affects reaction kinetics and dispersion stability. |
| Silane:Nanoparticle Ratio (w/w) | 0.1:1 to 2:1 | Determines the grafting density of the naphthalene moiety. |
| Catalyst | Ammonium Hydroxide / Acetic Acid | Influences the rate of hydrolysis and condensation. |
| Reaction Temperature | 60-110 °C | Higher temperatures generally increase the reaction rate. |
| Reaction Time | 6-24 hours | Longer reaction times can lead to higher grafting densities. |
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.
| Technique | Parameter Measured | Expected Result for Successful Functionalization |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical functional groups | Appearance of characteristic peaks for the naphthalene group (aromatic C-H and C=C stretching) and Si-O-Si bonds. |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | A significant weight loss step corresponding to the decomposition of the organic naphthalene moiety, allowing for quantification of grafting density. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and zeta potential | An increase in hydrodynamic diameter and a change in zeta potential, indicating surface modification. |
| Transmission Electron Microscopy (TEM) | Nanoparticle morphology and size | Confirmation that the nanoparticle core morphology is preserved after functionalization. |
| Fluorescence Spectroscopy | Emission and excitation spectra | Observation of fluorescence characteristic of the naphthalene group, confirming its presence on the nanoparticle surface. |
Signaling Pathway and Chemical Reaction Visualization
The following diagram illustrates the chemical reaction of this compound with a hydroxylated nanoparticle surface.
Caption: Silanization reaction mechanism.
Applications in Research and Drug Development
The unique properties imparted by the naphthalene moiety open up several potential applications for the functionalized nanoparticles:
-
Fluorescent Labeling and Bioimaging: The intrinsic fluorescence of the naphthalene group allows for the use of these nanoparticles as fluorescent probes for in vitro and in vivo imaging without the need for additional fluorescent dyes.
-
Hydrophobic Drug Delivery: The hydrophobic nature of the naphthalene-functionalized surface can enhance the loading capacity and encapsulation efficiency of hydrophobic drugs, improving their solubility and bioavailability.[9]
-
Targeted Drug Delivery: The naphthalene group can serve as a point of attachment for targeting ligands through further chemical modification, enabling the development of targeted drug delivery systems.[2]
-
π-π Stacking Interactions: The aromatic nature of naphthalene allows for non-covalent interactions with other aromatic molecules, such as certain drugs or biomolecules, through π-π stacking. This can be exploited for controlled drug release or biosensing applications.
-
Enhanced Material Properties: In materials science, these functionalized nanoparticles can be incorporated into polymer matrices to create nanocomposites with improved mechanical, thermal, and optical properties.[10]
References
- 1. Clinical Applications of Targeted Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C16H22O3Si | CID 4208568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Application of nanotechnology in drug delivery systems for respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Triethoxy(naphthalen-1-yl)silane in Hiyama Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hiyama cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that utilizes organosilanes as coupling partners. Triethoxy(naphthalen-1-yl)silane has emerged as a valuable reagent in this field, offering a stable, less toxic, and versatile alternative to other organometallic reagents for the introduction of the naphthyl moiety, a common scaffold in pharmaceuticals and functional materials. These application notes provide a comprehensive overview of the utility of this compound in Hiyama cross-coupling, including detailed experimental protocols and reaction data.
The key to the reactivity of this compound in Hiyama coupling lies in the activation of the carbon-silicon bond.[1][2] This is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base, which forms a hypervalent pentacoordinate silicon intermediate.[1][2] This activated species is then competent to undergo transmetalation with a palladium(II) complex, a crucial step in the catalytic cycle.[1]
Mechanism of the Hiyama Cross-Coupling Reaction
The generally accepted mechanism for the Hiyama cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to an organic halide (Ar-X), forming a palladium(II) intermediate.
-
Transmetalation: The organosilane, this compound, is activated by a fluoride ion or base to form a pentacoordinate silicate. This activated species then transfers the naphthalenyl group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final cross-coupled product (Ar-Naphthyl) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Hiyama cross-coupling reaction using a naphthylsilane reagent. While specific data for this compound is limited in the reviewed literature, the data for the closely related α-naphthyltrimethoxysilane in a direct C-H functionalization reaction provides a strong indication of the expected reactivity and yields.
| Entry | Aryl Halide/Substrate | Silane Reagent | Catalyst (mol%) | Ligand (mol%) | Activator/Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-benzyl-2-phenyl-2,3-dihydropyridin-4(1H)-one | α-Naphthyltrimethoxysilane (2.5) | Pd(OAc)₂ (25) | - | CuF₂ (2.5) | ᵗBuOH/AcOH (4:1) | 65 | 3 | 75 | [5] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Hiyama Cross-Coupling of Aryl Halides with Triethoxy(aryl)silanes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C, 0.5-5 mol%)[6]
-
Ligand (e.g., phosphine ligand, if required)
-
Activator (e.g., TBAF (1 M in THF), CsF, or a base like NaOH) (1.5-2.0 equiv)[7]
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), palladium catalyst, and ligand (if applicable).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by this compound (1.2-1.5 mmol).
-
Add the activator (e.g., TBAF solution) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir for the required time (monitored by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Direct C-H Arylation of Enaminones with Triethoxy(aryl)silanes
This protocol is adapted from the work of Bi and Georg (2011) and is specific to the direct C-H functionalization of enaminones.[5]
Materials:
-
Enaminone substrate (0.1 M)
-
This compound (or α-naphthyltrimethoxysilane) (2.5 equiv)
-
Pd(OAc)₂ (0.25 equiv)
-
CuF₂ (2.5 equiv)
-
Solvent mixture: ᵗBuOH/AcOH (4:1)
-
Reaction vial
Procedure:
-
To a reaction vial, add the enaminone substrate, Pd(OAc)₂ (0.25 equiv), and CuF₂ (2.5 equiv).
-
Add the solvent mixture (ᵗBuOH/AcOH, 4:1) to achieve a 0.1 M concentration of the enaminone.
-
Add this compound (2.5 equiv) to the mixture.
-
Seal the vial and heat the reaction mixture at 65 °C for 3 hours.
-
After cooling to room temperature, the reaction mixture can be worked up and purified using standard laboratory techniques as described in the general protocol.
Logical Workflow for Experimental Setup
The following diagram illustrates the logical workflow for setting up a Hiyama cross-coupling experiment.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Triethoxy(naphthalen-1-yl)silane in Optical and Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethoxy(naphthalen-1-yl)silane in the synthesis of advanced optical and luminescent materials. The protocols and data presented are intended to serve as a foundational resource for the development of novel materials with tailored photophysical properties for applications in sensing, bioimaging, and optoelectronics.
Introduction
This compound is a versatile organosilane precursor that combines the desirable processing characteristics of a trialkoxysilane with the intrinsic photoluminescent properties of the naphthalene chromophore. The triethoxy-silyl group enables facile hydrolysis and condensation reactions, allowing for the covalent incorporation of the naphthalene moiety into various inorganic or hybrid organic-inorganic matrices, such as silica nanoparticles, organosilicas, and silsesquioxanes. This functionalization imparts luminescence to the resulting materials, making them suitable for a range of optical applications. The naphthalene group typically exhibits fluorescence in the blue/UV region of the electromagnetic spectrum.
Applications in Luminescent Materials
The primary application of this compound in this context is as a building block for the synthesis of solid-state luminescent materials. By co-condensing this compound with other silicon alkoxides, such as tetraethylorthosilicate (TEOS), it is possible to create porous organosilica materials with a high density of covalently bound naphthalene chromophores. These materials exhibit strong photoluminescence and can be engineered to have high surface areas, making them potentially useful as phosphors for UV LEDs or as sensitive layers in optical sensors.
A notable example is the synthesis of naphthalene-based periodic nanoporous organosilicas (PNOs). These materials are synthesized through a direct co-condensation method and are characterized by a high concentration of naphthalene units, a crystalline pore structure, and significant specific surface area. The optical properties of these PNOs are comparable to that of the parent naphthalene molecule, demonstrating the successful incorporation of the chromophore into the silica matrix without significant alteration of its emissive properties.[1]
Quantitative Data Summary
The following table summarizes the key photophysical properties of a representative naphthalene-based periodic nanoporous organosilica material synthesized using this compound.
| Property | Value | Conditions |
| Excitation Wavelengths | 286 nm, 308 nm, 319 nm | Monitored at 400 nm and 500 nm emission |
| Emission Wavelength | 373 nm (broad peak), 328 nm (shoulder) | 240 nm and 280 nm excitation |
Data extracted from the synthesis and characterization of naphthalene-based periodic nanoporous organosilicas.[1]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound and its subsequent use in the preparation of luminescent nanoporous organosilica materials.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the this compound precursor via a Grignard reaction.
Materials:
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1-bromonaphthalene
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Magnesium turnings
-
Anhydrous diethyl ether
-
Tetraethylorthosilicate (TEOS)
-
Hexane
-
5% aqueous NH4Cl solution
-
Anhydrous Na2SO4
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Silica gel for flash chromatography
-
Ethyl acetate
Procedure:
-
Prepare a Grignard reagent by reacting 1-bromonaphthalene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add tetraethylorthosilicate (TEOS) to the Grignard reagent solution at a controlled temperature.
-
After the addition is complete, heat the reaction mixture at 50 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 30 mL of hexane.
-
Filter the resulting white precipitate and wash the filtrate with a 5% aqueous NH4Cl solution.
-
Separate the organic phase, dry it over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane (5:95) as the eluent to yield this compound as a pale yellow oil.[1]
Protocol 2: Synthesis of Naphthalene-Based Periodic Nanoporous Organosilica
This protocol details the co-condensation of this compound with TEOS to form a luminescent porous material.
Materials:
-
This compound
-
Tetraethylorthosilicate (TEOS)
-
Surfactant (e.g., Pluronic P123)
-
Hydrochloric acid (HCl)
-
Deionized water
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Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve the surfactant in a solution of deionized water and hydrochloric acid with stirring.
-
Add the desired molar ratio of this compound and TEOS to the surfactant solution.
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Stir the mixture at room temperature for a specified period to allow for hydrolysis and co-condensation to occur.
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Age the resulting gel at an elevated temperature (e.g., 100 °C) for 24-48 hours.
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Collect the solid product by filtration, wash with deionized water and ethanol, and dry under vacuum.
-
Remove the surfactant template by either solvent extraction (e.g., with acidified ethanol) or calcination to yield the final porous luminescent material.
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of luminescent nanoporous organosilica.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of Triethoxy(naphthalen-1-yl)silane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of triethoxy(naphthalen-1-yl)silane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to optimize reaction yield.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily via the Grignard reaction pathway.
FAQs
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What is the most common method for synthesizing this compound? The most prevalent and established method is the Grignard reaction, which involves the reaction of 1-naphthylmagnesium halide (a Grignard reagent) with tetraethoxysilane (TEOS).[1][2]
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What are the critical parameters influencing the reaction yield? The key parameters include the purity and activation of magnesium, the quality of the solvent and reagents (anhydrous conditions are crucial), reaction temperature, and the stoichiometry of the reactants.[3][4]
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What are the main side reactions to be aware of? The primary side reactions include the formation of diaryl- and triaryldialkoxysilanes (e.g., di(naphthalen-1-yl)diethoxysilane) and the formation of dehalogenated byproducts (naphthalene).[3]
Troubleshooting Common Issues
| Issue | Potential Causes | Recommended Solutions |
| Low or No Grignard Reagent Formation | 1. Wet Glassware/Solvent: Grignard reagents are highly sensitive to moisture.[5] 2. Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from initiating. 3. Impure 1-halonaphthalene: Impurities can quench the Grignard reagent. | 1. Flame-dry all glassware under vacuum or in an oven and use anhydrous solvents. 2. Activate magnesium turnings by grinding them, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. 3. Purify the 1-halonaphthalene (e.g., by distillation) before use. |
| Low Yield of this compound | 1. Side Reactions: Formation of di- and tri-substituted silanes.[3] 2. Incorrect Stoichiometry: An insufficient excess of tetraethoxysilane can lead to multiple substitutions on the silicon atom.[3][4] 3. Reaction Temperature Too High: Higher temperatures can promote side reactions. | 1. Use a reverse addition protocol (adding the Grignard reagent to the tetraethoxysilane).[3][4] 2. Use a significant excess of tetraethoxysilane (at least 3 equivalents).[3][4] 3. Maintain a low reaction temperature (e.g., -30 °C to 0 °C) during the addition of the Grignard reagent.[3] |
| Product Contaminated with Byproducts | 1. Incomplete Reaction: Unreacted starting materials remain. 2. Formation of Polysubstituted Silanes: As mentioned above.[3] 3. Hydrolysis during Workup: Premature hydrolysis can lead to the formation of siloxanes. | 1. Ensure sufficient reaction time and appropriate temperature. 2. Optimize stoichiometry and reaction temperature to favor monosubstitution.[3] 3. Perform the aqueous workup at low temperatures and with careful pH control. |
| Difficulty in Product Purification | 1. Similar Boiling Points of Product and Byproducts: Co-distillation can occur. 2. Product Instability: The product may be sensitive to hydrolysis on silica gel. | 1. Use vacuum distillation for purification. 2. If column chromatography is necessary, use a non-polar eluent system and consider deactivating the silica gel with a small amount of triethylamine. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. The presented yields are illustrative and based on typical outcomes for similar aryltrialkoxysilane syntheses.[3][4]
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Stoichiometry (TEOS:Grignard) | 1.5 : 1 | ~ 50-60 | 3 : 1 | ~ 75-85 | A larger excess of tetraethoxysilane (TEOS) statistically favors monosubstitution and minimizes the formation of di- and tri-naphthylsilanes.[3][4] |
| Reaction Temperature | Room Temperature | ~ 40-50 | -30 °C | ~ 70-80 | Lower temperatures decrease the rate of side reactions, particularly the formation of polysubstituted byproducts.[3] |
| Solvent | Diethyl Ether | ~ 60-70 | Tetrahydrofuran (THF) | ~ 70-80 | THF is generally a better solvent for Grignard reactions, enhancing the solubility and reactivity of the Grignard reagent. |
| Addition Mode | Normal (TEOS to Grignard) | ~ 55-65 | Reverse (Grignard to TEOS) | ~ 75-85 | Adding the Grignard reagent to an excess of TEOS maintains a high concentration of the electrophile, favoring monosubstitution.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is adapted from established procedures for the synthesis of aryltrialkoxysilanes.[3][4]
Materials:
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1-Bromonaphthalene
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Magnesium turnings
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Tetraethoxysilane (TEOS)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Hexane
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Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous THF.
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Add a small portion of the 1-bromonaphthalene solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
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Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Silylation Reaction:
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In a separate flame-dried, three-necked flask under a nitrogen atmosphere, place tetraethoxysilane (3.0 equivalents) dissolved in anhydrous THF.
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Cool the TEOS solution to -30 °C using a dry ice/acetone bath.
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Slowly add the prepared 1-naphthylmagnesium bromide solution to the cooled TEOS solution via a cannula or dropping funnel over a period of 1-2 hours, maintaining the temperature below -25 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Logical relationships between key parameters and reaction yield.
References
- 1. 1-Naphthylmagnesium bromide solution | Krackeler Scientific, Inc. [krackeler.com]
- 2. CN104788488A - Preparation method of naphthyl alkoxysilane - Google Patents [patents.google.com]
- 3. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates [organic-chemistry.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Purification of Crude Triethoxy(naphthalen-1-yl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude triethoxy(naphthalen-1-yl)silane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via a Grignard reaction?
A1: Crude this compound synthesized from 1-bromonaphthalene, magnesium, and tetraethoxysilane may contain several impurities. These can include unreacted starting materials such as naphthalene (from the reduction of 1-bromonaphthalene) and tetraethoxysilane. Side products from the reaction can consist of di(naphthalen-1-yl)diethoxysilane and tri(naphthalen-1-yl)ethoxysilane, which arise from multiple substitutions on the silicon atom. Additionally, hydrolysis of the product or starting material can lead to the formation of siloxanes.
Q2: What are the recommended purification techniques for this compound?
A2: The two primary purification techniques for this compound are fractional vacuum distillation and column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of column chromatography. For distillation, analyzing fractions by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy will help determine their purity.
Q4: What is the expected purity of this compound after purification?
A4: With proper purification techniques, it is possible to achieve a purity of >98% for this compound, as determined by GC-MS or NMR analysis.
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product is not distilling at the expected temperature. | 1. The vacuum is not low enough. 2. The thermometer is placed incorrectly. 3. The heating mantle temperature is too low. | 1. Check the vacuum pump and all connections for leaks. A typical vacuum for high-boiling silanes is in the range of 1-10 mmHg. 2. Ensure the top of the thermometer bulb is level with the side arm of the distillation head. 3. Gradually increase the heating mantle temperature. |
| Product is co-distilling with impurities. | 1. The boiling points of the product and impurities are very close. 2. The distillation column is not efficient enough. | 1. Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). 2. Slow down the distillation rate to allow for better separation. |
| Product decomposes in the distillation pot. | 1. The distillation temperature is too high. 2. Presence of acidic or basic impurities. | 1. Use a lower vacuum to decrease the boiling point. 2. Neutralize the crude product with a mild base (e.g., sodium bicarbonate) before distillation. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities on the TLC plate. | 1. The solvent system is not optimal. | 1. Systematically vary the polarity of the eluent. A good starting point for arylsilanes is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product. |
| The product is streaking on the TLC plate and the column. | 1. The sample is too concentrated. 2. The compound is interacting strongly with the silica gel. | 1. Dilute the sample before loading it onto the column. 2. Add a small amount of a more polar solvent to the eluent or try a different stationary phase like alumina. |
| Low recovery of the product from the column. | 1. The product is irreversibly adsorbed onto the silica gel. 2. The product is eluting with the solvent front or is retained on the column. | 1. Use a less polar stationary phase or deactivate the silica gel with a small amount of triethylamine in the eluent. 2. Carefully monitor all fractions using TLC to ensure the product is not being discarded. |
Quantitative Data
The following table summarizes typical data associated with the purification of this compound. Please note that these values can vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Boiling Point | ~150-160 °C at 1 mmHg | The boiling point is highly dependent on the vacuum level. |
| Typical Yield after Distillation | 60-75% | Based on the limiting reagent in the Grignard synthesis. |
| Typical Yield after Chromatography | 50-70% | Yields can be lower than distillation due to potential losses on the column. |
| Purity (Post-Purification) | >98% | As determined by GC-MS or 1H NMR. |
| TLC Rf Value | 0.3-0.4 | In 95:5 Hexane:Ethyl Acetate on silica gel. This is an estimated value and should be determined experimentally. |
Experimental Protocols
Fractional Vacuum Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a short-path distillation head, a condenser, and receiving flasks. Ensure all glassware is dry and all joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Increase the temperature to distill the product at a steady rate. Collect the main fraction in a clean receiving flask.
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Monitor the temperature and pressure throughout the distillation.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent to move the product down the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Preventing polymerization of triethoxy(naphthalen-1-yl)silane during storage
Technical Support Center: Triethoxy(naphthalen-1-yl)silane
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its polymerization.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to polymerize during storage?
A1: The primary cause of polymerization is the hydrolysis of the ethoxy groups (-OCH2CH3) attached to the silicon atom. This reaction is initiated by moisture and results in the formation of highly reactive silanol groups (Si-OH). These silanols can then undergo condensation reactions with each other, or with other this compound molecules, to form stable siloxane bridges (Si-O-Si), leading to the formation of oligomers and polymers.[1][2][3] This process can be accelerated by the presence of acids or bases.[1][2]
Q2: What are the ideal storage conditions to ensure the stability of this compound?
A2: To maximize shelf life and prevent premature polymerization, this compound should be stored in a cool, dark, and dry environment.[4][5][6] The container must be kept tightly sealed to prevent moisture from the atmosphere from entering.[4][7] For long-term storage, it is highly recommended to blanket the container with a dry, inert gas such as nitrogen or argon to displace air and moisture.[6][7]
Q3: Are there any chemical inhibitors that can be used to stabilize this compound?
A3: While specific inhibitors for this compound are not extensively documented in publicly available literature, general principles for stabilizing reactive silanes can be applied. For silanes susceptible to free-radical polymerization, phenolic compounds like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) are often used.[6] In some applications, secondary or tertiary aromatic amines have been shown to inhibit polymerization, particularly at elevated temperatures.[8] However, the addition of any inhibitor should be carefully evaluated for compatibility with the intended application.
Q4: How can I tell if my this compound has started to polymerize?
A4: The initial signs of polymerization are often a noticeable increase in the viscosity of the liquid.[6] As the process progresses, the liquid may become cloudy or hazy. In more advanced stages of polymerization, you may observe the formation of soft gels, solid precipitates, or even complete solidification of the material.[6] For a more quantitative assessment, techniques like Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of hydrolysis and condensation products.[5]
Q5: What should I do if I need to store a partially used container of this compound?
A5: A partially used container has a larger headspace, which increases the material's exposure to air (containing both oxygen and moisture) and can accelerate degradation.[6] It is crucial to minimize the time the container is open to the atmosphere. Before resealing, purge the headspace with a dry, inert gas like nitrogen or argon to displace any moist air.[6][7] Ensure the cap and any seals are clean and securely fastened to prevent leaks. It is also good practice to clearly label the container with the date it was opened.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Increased Viscosity | Initial stages of hydrolysis and condensation. | Immediately purge the container with a dry, inert gas (e.g., nitrogen or argon) and ensure it is tightly sealed. Store in a refrigerator at 2-8°C. Consider running a small-scale functional test to ensure it still meets the requirements for your experiment. |
| Cloudiness or Haze | Formation of insoluble oligomers. | The material has undergone significant polymerization. It is recommended to filter a small aliquot for immediate use if absolutely necessary, but be aware that the material's properties may be altered. For future prevention, review storage and handling procedures. |
| Presence of Gels or Solids | Advanced polymerization. | The material is likely unsuitable for most applications. It is best to dispose of the material according to your institution's safety guidelines. Review storage and handling procedures to prevent future occurrences. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of hydrolysis and condensation reactions.[5][6] |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents contact with atmospheric moisture, which initiates hydrolysis.[6][7] |
| Light Exposure | Store in opaque or amber containers in a dark location. | Prevents potential light-induced degradation pathways.[5][6] |
| Moisture | Keep container tightly sealed; handle in a dry environment (e.g., glove box). | Prevents hydrolysis of the ethoxy groups, which is the first step in polymerization.[1][2][6] |
| Container Material | Original manufacturer's container (often glass or specially lined). | Ensures compatibility and prevents leaching of potential catalysts from the container walls.[7] |
Experimental Protocols
Protocol 1: Accelerated Stability Test for this compound
Objective: To evaluate the effectiveness of different storage conditions (e.g., with and without an inert gas blanket) on the stability of this compound over a shortened timeframe.
Methodology:
-
Sample Preparation:
-
Aliquot 10 mL of fresh this compound into three separate, clean, and dry 20 mL amber glass vials.
-
Vial 1 (Control): Seal the vial under normal atmospheric conditions.
-
Vial 2 (Inert Gas): Purge the headspace of the vial with dry nitrogen gas for 1 minute before sealing.
-
Vial 3 (Moisture Challenge): Add 10 µL of deionized water to the vial, swirl gently, and seal under normal atmospheric conditions.
-
-
Incubation:
-
Place all three vials in an oven set to a moderately elevated temperature (e.g., 40°C) to accelerate the degradation process.
-
-
Analysis (at t=0, 24h, 48h, 72h):
-
At each time point, remove a small sample (approx. 0.5 mL) from each vial.
-
Visual Inspection: Note any changes in clarity, color, or the presence of precipitates.
-
Viscosity Measurement: Use a viscometer to measure the dynamic viscosity of each sample. An increase in viscosity over time indicates polymerization.
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(Optional) Spectroscopic Analysis: Acquire an FT-IR spectrum of each sample. Look for the appearance and growth of a broad peak around 3200-3600 cm⁻¹ (O-H stretch from silanols) and changes in the Si-O-C region (around 1080-1100 cm⁻¹).
-
-
Data Interpretation:
-
Compare the rate of change in viscosity and spectral features between the three conditions. This will provide evidence for the protective effect of an inert atmosphere and the detrimental effect of moisture on the stability of this compound.
-
Mandatory Visualizations
Caption: Logical pathway of this compound polymerization.
Caption: Experimental workflow for the accelerated stability test.
References
- 1. gelest.com [gelest.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wacker.com [wacker.com]
- 4. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 8. US20170313591A1 - Polymerization Inhibitor for Silane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Triethoxy(naphthalen-1-yl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of triethoxy(naphthalen-1-yl)silane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Grignard reaction. This involves the reaction of a 1-naphthyl Grignard reagent (1-naphthylmagnesium bromide) with an excess of tetraethyl orthosilicate (TEOS).
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include:
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Over-arylation: The sequential substitution of ethoxy groups on the silicon atom by the naphthyl group, leading to the formation of di(naphthalen-1-yl)diethoxysilane and tri(naphthalen-1-yl)ethoxysilane.[1][2][3]
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Dehalogenation: The reaction of the Grignard reagent with trace amounts of water or other protic sources in the reaction mixture, resulting in the formation of naphthalene.[1][3]
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Hydrolysis: During the workup procedure, the desired product and any unreacted TEOS can hydrolyze in the presence of water, especially under acidic or basic conditions, to form silanols and eventually siloxanes.
Q3: How can I minimize the formation of these side products?
A3: To suppress side reactions, the following precautions are recommended:
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Use of Excess TEOS: Employing a significant excess of tetraethyl orthosilicate (typically 3 equivalents or more) shifts the reaction equilibrium towards the monosubstituted product.[1][2]
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Low Reaction Temperature: Maintaining a low temperature (e.g., -30 °C to -78 °C) throughout the addition of the Grignard reagent to TEOS is crucial for minimizing over-arylation.[1][3]
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Anhydrous Conditions: Ensuring all glassware is thoroughly dried and using anhydrous solvents is essential to prevent the formation of naphthalene and the premature hydrolysis of reactants and products.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through vacuum distillation. Given the relatively high boiling points of the product and byproducts, a good vacuum system is necessary. Column chromatography on silica gel can also be employed, though care must be taken to avoid hydrolysis on the stationary phase.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete Grignard reagent formation.- Reaction temperature was too high, favoring side products.- Insufficient excess of TEOS.- Loss of product during workup/purification. | - Ensure magnesium turnings are activated and the reaction is initiated properly.- Maintain a low temperature (-30 °C or lower) during the addition of the Grignard reagent.- Use at least 3 equivalents of TEOS.- Perform a careful aqueous workup and efficient extraction. |
| Presence of a Significant Amount of Naphthalene in the Product Mixture | - Presence of moisture in the reaction setup (glassware, solvents, reagents). | - Thoroughly dry all glassware in an oven before use.- Use freshly distilled, anhydrous solvents.- Handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Contamination with Di- and Tri-arylated Silanes | - Reaction temperature was not kept sufficiently low.- Molar ratio of TEOS to Grignard reagent was too low. | - Optimize the reaction temperature; lower temperatures generally favor the mono-substituted product.- Increase the excess of TEOS to 3-5 equivalents. |
| Product Decomposes During Distillation | - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition. | - Use a high-vacuum system to lower the boiling point.- Neutralize the crude product before distillation. |
| Formation of Gels or Precipitates During Workup | - Hydrolysis of the product and unreacted TEOS to form siloxanes. | - Perform the aqueous quench at a low temperature.- Minimize the contact time with the aqueous phase.- Ensure the organic extracts are thoroughly dried before solvent removal. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure based on established methods for the synthesis of aryltrialkoxysilanes.[1][2]
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Tetraethyl orthosilicate (TEOS)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromonaphthalene in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-bromonaphthalene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Silylation Reaction:
-
In a separate flame-dried, three-necked flask, place a solution of tetraethyl orthosilicate (3 equivalents) in anhydrous THF.
-
Cool the TEOS solution to -30 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cooled TEOS solution via a cannula, while maintaining the temperature below -30 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Triethoxy(naphthalen-1-yl)silane Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of water content on the stability of triethoxy(naphthalen-1-yl)silane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound, like other alkoxysilanes, is hydrolysis. This reaction is initiated by the presence of water, which leads to the substitution of the ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH), forming naphthalen-1-ylsilanetriol. This intermediate is often unstable and can undergo self-condensation to form siloxane oligomers and polymers.
Q2: How does water content affect the stability of this compound?
A2: Water is the key reactant in the hydrolysis of this compound. Even trace amounts of moisture can initiate the degradation process. An increase in water concentration generally accelerates the rate of hydrolysis.[1] However, an excess of water can also promote the subsequent self-condensation of the resulting silanol intermediates.
Q3: What other factors can influence the rate of hydrolysis?
A3: Besides water content, several other factors can significantly impact the hydrolysis rate of this compound:
-
pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. Acidic conditions (pH 3-4.5) are often used to promote controlled hydrolysis while slowing down the subsequent condensation reactions.[1]
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, thereby accelerating the rate of hydrolysis.
-
Catalysts: The presence of acid or base catalysts can significantly speed up the hydrolysis reaction.[2]
-
Solvent: The choice of solvent can influence the solubility of the silane and water, affecting the reaction kinetics. Co-solvents like ethanol are often used to improve miscibility.[1]
Q4: How should I properly store this compound to ensure its stability?
A4: To minimize hydrolysis and maintain the integrity of this compound, it is crucial to store it under anhydrous conditions. The following storage practices are recommended:
-
Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the storage area cool and dry.
-
Use a desiccator to protect from atmospheric moisture.
-
Avoid storing in glass containers for extended periods, as the silanol groups on the glass surface can promote hydrolysis.
Q5: What are the signs of degradation in my this compound sample?
A5: Degradation of this compound can be indicated by several observations:
-
A change in viscosity or the formation of a gel or solid precipitate, which suggests the formation of siloxane polymers.
-
The appearance of a hazy or cloudy solution when dissolved in a non-polar solvent, indicating the presence of insoluble hydrolysis and condensation products.
-
Changes in the material's performance in your application, such as reduced surface modification efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | - Partial hydrolysis of the silane due to improper storage or handling.- Contamination of reagents or solvents with water. | - Ensure the silane is stored under strictly anhydrous conditions.- Use freshly opened or properly dried solvents and reagents.- Handle the silane in a dry, inert atmosphere (e.g., glovebox). |
| Precipitate formation in the silane solution | - Extensive hydrolysis and condensation have occurred, leading to the formation of insoluble polysiloxanes. | - Discard the current batch of silane and obtain a fresh, unhydrolyzed sample.- Review storage and handling procedures to prevent future degradation. |
| Poor surface coating or modification | - The silane has hydrolyzed and condensed before application, reducing the concentration of active silanol groups available for surface reaction. | - Prepare the silane solution immediately before use.- Control the amount of water and the pH of the solution to manage the hydrolysis rate.- Consider pre-hydrolyzing the silane under controlled conditions to generate reactive silanols just prior to application. |
| Difficulty dissolving the silane | - The silane may have partially polymerized due to moisture exposure. | - Test the solubility of a small amount in a trusted dry solvent. If it remains insoluble, the material has likely degraded.- For future use, ensure the solvent is completely dry before adding the silane. |
Quantitative Data on Factors Affecting Alkoxysilane Stability
| Factor | Condition | Relative Hydrolysis Rate | Notes |
| pH | Acidic (pH 3-5) | Fast | Catalyzes hydrolysis, but can slow condensation. |
| Neutral (pH ~7) | Slow | Hydrolysis is slow in the absence of catalysts.[2] | |
| Basic (pH > 8) | Very Fast | Catalyzes both hydrolysis and condensation, can lead to rapid gelation. | |
| Water Concentration | Low (Stoichiometric) | Moderate | Rate is dependent on the limited amount of water. |
| High (Excess) | Fast | Pseudo-first-order kinetics with respect to the silane are often observed.[3] | |
| Temperature | Low (e.g., 10°C) | Slow | Reduced kinetic energy slows the reaction rate. |
| Room (e.g., 25°C) | Moderate | Baseline for many experiments. | |
| High (e.g., 50°C) | Fast | Significantly accelerates hydrolysis. | |
| Catalyst | None | Slow | Relies on auto-catalysis, which is generally slow. |
| Acid (e.g., HCl) | Fast | Effective at promoting hydrolysis. | |
| Base (e.g., NH4OH) | Very Fast | Strong catalyst for both hydrolysis and condensation. |
Note: This data is illustrative and intended for comparative purposes. Actual rates for this compound will vary.
Experimental Protocols
Protocol for Monitoring Hydrolysis of this compound using 29Si NMR Spectroscopy
This protocol allows for the quantitative analysis of the conversion of this compound to its hydrolyzed and condensed forms.
1. Materials and Equipment:
-
This compound
-
Anhydrous solvent (e.g., ethanol-d6)
-
Deionized water or D2O
-
Acid catalyst (e.g., HCl solution)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Micropipettes
-
Glovebox or inert atmosphere environment
2. Procedure:
-
Inside a glovebox, prepare a stock solution of this compound in the anhydrous deuterated solvent.
-
In a separate vial, prepare the hydrolysis medium by mixing the solvent, deionized water (or D2O), and the acid catalyst in the desired ratio.
-
Transfer a known volume of the silane stock solution into an NMR tube.
-
Initiate the hydrolysis by adding a specific volume of the hydrolysis medium to the NMR tube.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
Acquire 29Si NMR spectra at regular time intervals (e.g., every 15 minutes for the initial phase, then less frequently).
-
Process the spectra and integrate the peaks corresponding to the starting triethoxysilane and the various hydrolyzed (mono-, di-, tri-silanol) and condensed species.
-
Plot the concentration of each species as a function of time to determine the reaction kinetics.
Visualizations
Caption: Stepwise hydrolysis of this compound and subsequent condensation.
References
Controlling the layer thickness of triethoxy(naphthalen-1-yl)silane coatings
Technical Support Center: Triethoxy(naphthalen-1-yl)silane Coatings
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for controlling the layer thickness of this compound coatings.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the thickness of my silane coating?
A1: The final thickness of a this compound coating is primarily influenced by a combination of factors:
-
Solution Concentration: Higher concentrations of silane in the solvent generally lead to thicker films. For monolayers, very low concentrations (e.g., 0.01-1% by volume) are recommended.[1]
-
Deposition Method: The technique used (e.g., spin coating, dip coating, vapor deposition) is a primary determinant of thickness.
-
Spin Coating Parameters: Higher spin speeds and longer spin times result in thinner films due to greater centrifugal force expelling excess solution.[2]
-
Reaction Time: Shorter immersion or exposure times limit the amount of silane that can adsorb onto the substrate, favoring thinner layers or monolayers.[1][3]
-
Curing Conditions: Post-deposition baking (curing) temperature and time affect the film's density. Higher temperatures can lead to denser, more cross-linked films, which may result in a slight reduction in thickness compared to uncured layers.[4][5]
-
Ambient Conditions: Environmental humidity can cause premature hydrolysis and polymerization of the silane in solution, leading to aggregates and thicker, non-uniform films.[6][7]
Q2: How can I achieve a self-assembled monolayer (SAM) versus a thicker polymer-like layer?
A2: To achieve a self-assembled monolayer, the goal is to have silane molecules bond to the substrate surface rather than to each other in multiple layers.
-
For a Monolayer (SAM): Use a very dilute silane solution (0.01-1%).[1] Employ a short reaction time (e.g., a few minutes) and perform the deposition in a controlled, low-humidity environment to prevent polymerization in the solution.[1] A thorough rinsing step after deposition is critical to remove any loosely bound (physisorbed) molecules.[1][6] Vapor phase deposition is also an excellent method for achieving high-quality monolayers.[8][9]
-
For a Multilayer (Polymeric Film): Use a higher concentration of silane. The presence of a controlled amount of water in the solution can promote hydrolysis and subsequent intermolecular condensation, leading to the formation of a cross-linked polysiloxane network. Longer deposition times and higher curing temperatures will also favor the formation of thicker, more robust films.
Q3: Which deposition method is best for my application: spin coating, dip coating, or vapor deposition?
A3: The ideal method depends on your substrate and desired outcome:
-
Spin Coating: Best for flat, uniform substrates. It is a rapid method that produces highly uniform thin films and offers excellent control over thickness by adjusting the spin speed.[2][10]
-
Dip Coating: Suitable for substrates of various shapes. The thickness can be controlled by the speed at which the substrate is withdrawn from the silane solution.[1]
-
Vapor Phase Deposition: An excellent choice for creating highly ordered, uniform monolayers with minimal contamination, as it avoids the use of solvents.[9][11] It is particularly effective for coating complex three-dimensional structures.[9]
Q4: How can I measure the thickness of my nanometer-scale silane coating?
A4: Several techniques are well-suited for measuring films at this scale:
-
Spectroscopic Ellipsometry: A highly sensitive, non-destructive optical technique that measures the change in polarization of light upon reflection from the surface. It is ideal for determining the thickness of films from sub-nanometer to micron scales.[12][13][14]
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical state of the surface. Thickness can be estimated from the attenuation of the substrate signal.
-
Atomic Force Microscopy (AFM): Can be used to measure thickness directly by creating a scratch in the coating and measuring the step height.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Coating is too thick or non-uniform | 1. Solution concentration is too high. 2. Reaction/immersion time is too long. 3. Spin speed is too low (for spin coating). [2] 4. Premature hydrolysis and aggregation of silane in solution due to excess moisture. [6] | 1. Significantly dilute the silane solution (e.g., to 0.01-0.5%). [1] 2. Reduce the reaction time to a few minutes. [1] 3. Increase the spin speed (e.g., 3000-6000 rpm). [2] 4. Use anhydrous solvents and prepare the solution immediately before use in a low-humidity environment (e.g., glove box). [6] |
| Coating is peeling or delaminating | 1. Inadequate substrate cleaning and preparation. 2. Insufficient hydroxyl (-OH) groups on the substrate surface for covalent bonding. 3. Incomplete curing process. | 1. Implement a rigorous substrate cleaning protocol (see Protocol 1). 2. Ensure the surface activation/hydroxylation step (e.g., Piranha solution, O₂ plasma) is effective. [9] 3. Increase curing time or temperature as recommended (e.g., 110-120°C for 30-60 min) to ensure robust covalent bond formation. [9] |
| Film has pinholes, cracks, or spots | 1. Contaminants (dust, oils) on the substrate surface. 2. Trapped moisture or solvent escaping during curing. [15] 3. Coating is too thick, leading to stress during curing. [15][16] | 1. Ensure all steps, from cleaning to deposition, are performed in a clean environment. 2. Ensure the substrate is completely dry before coating and allow sufficient time for solvent evaporation. 3. Reduce coating thickness by adjusting concentration or spin speed. |
| Inconsistent results between experiments | 1. Variations in ambient humidity and temperature. [7] 2. Age of the silane solution (hydrolysis over time). 3. Inconsistent substrate cleaning or preparation. | 1. Perform experiments in a controlled environment (e.g., glove box with controlled humidity). 2. Always prepare the silane solution immediately before use. 3. Standardize the substrate preparation protocol and ensure it is followed precisely for every experiment. |
Data Presentation
Table 1: Key Parameters Influencing this compound Layer Thickness
| Parameter | General Effect on Thickness | Key Considerations |
| Silane Concentration | Increases with higher concentration | Use <1% for monolayers; higher concentrations lead to multilayers.[1] |
| Spin Speed (RPM) | Decreases with higher speed | Speeds of 3000-6000 RPM are common for achieving thin films.[2] |
| Spin Time | Decreases with longer time (up to a point) | 30-60 seconds is typically sufficient to reach a stable thickness. |
| Reaction/Deposition Time | Increases with longer time | Short times (1-10 min) are sufficient for monolayer formation.[1] |
| Curing Temperature | Can decrease thickness slightly due to densification[4] | Higher temperatures promote cross-linking and stability. Avoid excessive heat which can cause degradation.[4][17] |
| Solvent Volatility | Higher volatility can lead to faster drying and thinner films | The solvent must be anhydrous to prevent premature silane polymerization.[6] |
| Ambient Humidity | High humidity can cause aggregation, leading to thicker, non-uniform films[6] | Work in a controlled, dry environment for best results.[7] |
Experimental Protocols & Visualizations
Overall Experimental Workflow
The general process for creating and verifying a this compound coating involves sequential steps of substrate preparation, silane deposition, and characterization.
Caption: General workflow for this compound coating.
Protocol 1: Substrate Preparation (Hydroxylation)
A pristine, hydroxyl-rich surface is critical for the formation of a dense, covalently bonded silane layer.
-
Materials: Silicon wafers or glass slides, acetone (reagent grade), isopropanol (reagent grade), deionized (DI) water, nitrogen gas source. For activation: Piranha solution (3:1 H₂SO₄:H₂O₂) OR an oxygen plasma cleaner.
-
Safety Note: Piranha solution is extremely corrosive and reactive. It must be handled with extreme caution using appropriate personal protective equipment (PPE) inside a certified fume hood.
-
Cleaning: a. Sonicate substrates in acetone for 15 minutes. b. Sonicate substrates in isopropanol for 15 minutes. c. Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Surface Activation (Choose one method):
-
Method A (Piranha Etch): Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes.[9] Rinse extensively with DI water and dry thoroughly with nitrogen.
-
Method B (Oxygen Plasma): Place cleaned substrates in an oxygen plasma cleaner and treat for 5-10 minutes to clean and generate hydroxyl groups.[9]
-
-
Final Step: Use the activated substrates immediately for the best results.
Protocol 2: Coating Deposition via Spin Coating
This method is ideal for achieving uniform thin films on flat substrates.
-
Solution Preparation: In a low-humidity environment (e.g., a nitrogen-filled glove box), prepare a solution of this compound in an anhydrous solvent (e.g., toluene).
-
Deposition: a. Place the freshly activated substrate on the spin coater chuck. b. Dispense enough silane solution to cover the substrate center (e.g., 100-500 µL for a 1-inch substrate). c. Begin the spin program, typically a two-step process: i. Spread Cycle: 500 RPM for 10 seconds to evenly distribute the solution. ii. Thinning Cycle: Ramp to a high speed (e.g., 4000 RPM) for 45-60 seconds to achieve the final thickness.[1][2]
-
Rinsing: After spinning stops, rinse the coated substrate with the anhydrous solvent (e.g., toluene) to remove physisorbed molecules, followed by a final rinse with isopropanol or ethanol.[6]
-
Drying & Curing: a. Dry the substrate with a stream of nitrogen. b. Cure the coating by baking in an oven or on a hot plate at 110-120°C for 30-60 minutes.[6][9]
Protocol 3: Coating Deposition via Vapor Phase Deposition
This solvent-free method is excellent for producing high-quality monolayers.
-
Setup: Place freshly activated substrates inside a vacuum chamber or desiccator. Place a small, open vial containing 100-200 µL of neat this compound in the chamber, ensuring it does not contact the substrates.[8][9]
-
Deposition: a. Seal the chamber and evacuate it to a low base pressure (<1 Torr). b. For accelerated deposition, the chamber can be gently heated (e.g., to 80°C) to increase the vapor pressure of the silane. c. Allow the deposition to proceed for 2-4 hours.[9]
-
Post-Deposition Treatment: a. Cool the chamber to room temperature (if heated) and vent with dry nitrogen gas. b. Remove the coated substrates and sonicate them in an anhydrous solvent (e.g., toluene or ethanol) for 5-10 minutes to remove any physisorbed molecules.[9] c. Dry the substrates with nitrogen and perform a final curing step by baking at 110-120°C for 30-60 minutes.[9]
Logical Relationships of Key Parameters
The following diagram illustrates how key experimental variables directly or inversely affect the final coating thickness.
Caption: Relationship of process parameters to final layer thickness.
References
- 1. researchgate.net [researchgate.net]
- 2. louisville.edu [louisville.edu]
- 3. Effect of Silane Reaction Time on the Repair of a Nanofilled Composite Using Tribochemical Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphology and water barrier properties of organosilane films: the effect of curing temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spectroscopic ellipsometry and polarimetry for materials and systems analysis at the nanometer scale: state-of-the-art, potential, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 14. Ellipsometry Tutorial | Bruker [bruker.com]
- 15. 6 Conformal Coating Defects and How to Best Avoid Them | Specialty Coating Systems [scscoatings.com]
- 16. adv-polymer.com [adv-polymer.com]
- 17. researchgate.net [researchgate.net]
- 18. gelest.com [gelest.com]
Technical Support Center: Degradation of Triethoxy(naphthalen-1-yl)silane under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethoxy(naphthalen-1-yl)silane under acidic conditions. The information is designed to address common experimental challenges and provide a deeper understanding of the degradation pathways.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Yield of Silanol | Suboptimal pH: The rate of hydrolysis is highly dependent on pH. Near-neutral pH can result in very slow reaction rates.[1] | Adjust the pH to a more acidic condition (e.g., pH 1-3) using a suitable acid catalyst like HCl to accelerate the hydrolysis.[2] |
| Insufficient Water: Water is a necessary reactant for the hydrolysis of the ethoxy groups. | Ensure an adequate amount of water is present in the reaction mixture. In solvent systems, the water concentration should be carefully controlled.[1] | |
| Low Temperature: Reaction kinetics are temperature-dependent. | Increase the reaction temperature to enhance the rate of hydrolysis. Monitor for potential side reactions at elevated temperatures. | |
| Steric Hindrance: The bulky naphthalene group may sterically hinder the approach of water to the silicon center.[1] | This is an inherent property of the molecule. Increasing reaction time and optimizing other parameters (pH, temperature) can help overcome this. | |
| Formation of Insoluble Precipitates (Gels or Solids) | Rapid Condensation: The newly formed silanol groups are highly reactive and can undergo rapid self-condensation to form siloxane (Si-O-Si) bridges, leading to insoluble polymers.[1] | - Use dilute solutions to reduce the proximity of reactive silanol intermediates. - Maintain a low pH, as acidic conditions favor hydrolysis over condensation.[3] - Control the temperature; lower temperatures can slow the condensation rate. |
| Unexpected Byproducts Detected | Cleavage of the Si-Naphthalene Bond: While generally stable, under very harsh acidic conditions and with certain catalysts, cleavage of the silicon-carbon bond could occur. | - Use the mildest acidic conditions that still achieve the desired hydrolysis. - Analyze byproducts using techniques like GC-MS or LC-MS to identify potential naphthalene or other aromatic fragments. |
| Ether Cleavage of Ethoxy Groups: Strong acids can protonate the ether oxygen of the ethoxy group, leading to cleavage.[4][5] | This is the intended hydrolysis reaction. If other cleavage products are observed, it may indicate more complex side reactions. | |
| Difficulty in Monitoring Reaction Progress | Lack of a Strong Chromophore Change: The hydrolysis reaction itself may not produce a significant change in the UV-Vis spectrum. | - Utilize techniques like ¹H NMR or ²⁹Si NMR spectroscopy to monitor the disappearance of the ethoxy protons and the appearance of silanol groups and ethanol.[6] - Employ FTIR to observe the appearance of the Si-OH band.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound under acidic conditions?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the three ethoxy groups (-OCH₂CH₃) to form naphthalen-1-ylsilanetriol (-Si(OH)₃) and three molecules of ethanol. This is a stepwise process. Following hydrolysis, the highly reactive silanol groups can undergo intermolecular condensation to form siloxane bridges (Si-O-Si), leading to the formation of oligomers and polymers.
Q2: What is the mechanism of the acid-catalyzed hydrolysis of the ethoxy groups?
A2: The acid-catalyzed hydrolysis of trialkoxysilanes generally proceeds via a bimolecular nucleophilic substitution (Sɴ2-Si) mechanism.[2] The process involves the following steps:
-
Protonation: The oxygen atom of an ethoxy group is protonated by the acid catalyst, making it a better leaving group (ethanol).
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic silicon center.
-
Leaving Group Departure: The protonated ethoxy group departs as a molecule of ethanol.
-
Deprotonation: The resulting protonated silanol is deprotonated to yield the neutral silanol and regenerate the acid catalyst.
Q3: Will the bond between the naphthalene ring and the silicon atom cleave under acidic conditions?
A3: The silicon-carbon (Si-C) bond is generally stable under moderately acidic conditions typically used for hydrolysis. Cleavage of this bond would require more forcing conditions. The primary reaction will be the hydrolysis of the silicon-oxygen (Si-O) bonds of the ethoxy groups.
Q4: How does pH affect the degradation of this compound?
A4: The rate of hydrolysis of trialkoxysilanes is significantly influenced by pH. The reaction is slowest at a neutral pH of around 7 and is accelerated under both acidic and basic conditions.[1] Under acidic conditions, the rate of hydrolysis is generally faster than the rate of condensation, which allows for the formation of silanol monomers.[3]
Q5: What analytical techniques are suitable for studying the degradation of this compound?
A5: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is highly effective for monitoring the disappearance of the starting material's ethoxy signals and the appearance of ethanol and silanol species.[6] ²⁹Si NMR is particularly powerful for identifying the various silanol and siloxane species formed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track the appearance of broad Si-OH stretching bands and changes in the Si-O-C stretching region.[7]
-
Mass Spectrometry (MS) coupled with Gas or Liquid Chromatography (GC-MS, LC-MS): These techniques are invaluable for identifying the starting material, intermediates, final products, and any unexpected byproducts in the reaction mixture.
Visualizing the Degradation Pathway and Experimental Workflow
Below are diagrams illustrating the proposed degradation pathway and a general experimental workflow for studying this process.
Caption: Proposed degradation pathway of this compound.
Caption: General experimental workflow for studying the degradation.
References
Technical Support Center: Catalyst Selection for Triethoxy(naphthalen-1-yl)silane Condensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the condensation of triethoxy(naphthalen-1-yl)silane.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the condensation of this compound?
A1: The condensation of this compound is a two-step process. First, the ethoxy groups (-OEt) hydrolyze in the presence of water to form silanol groups (-OH). Subsequently, these silanol groups condense to form siloxane bonds (Si-O-Si), leading to the formation of oligomers or a polymer network. This process is typically catalyzed by either an acid or a base.
Q2: Why is catalyst selection important for this specific reaction?
A2: The bulky naphthalen-1-yl group introduces significant steric hindrance, which can affect the rates of hydrolysis and condensation. Proper catalyst selection is crucial to control these rates, prevent incomplete reactions or premature gelation, and to obtain the desired material properties, such as molecular weight and solubility of the resulting polysilsesquioxane.
Q3: What are the main differences between acid- and base-catalyzed condensation for this compound?
A3: Acid catalysis generally promotes the hydrolysis step while keeping the condensation rate relatively slow. This allows for a more controlled reaction, which is often preferred for sterically hindered silanes. Base catalysis, on the other hand, tends to accelerate the condensation of silanols, which can lead to rapid gelation and potentially a more branched and less soluble product.
Q4: Can the condensation reaction be performed without a catalyst?
A4: While self-condensation can occur, the reaction is typically very slow without a catalyst. For practical applications requiring efficient and controlled polymerization, a catalyst is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient water. 2. Suboptimal pH. 3. Low reaction temperature. | 1. Ensure a stoichiometric excess of water is present in the reaction mixture. 2. For acid-catalyzed reactions, adjust the pH to a range of 3.5-4.5. 3. Increase the reaction temperature moderately (e.g., to 40-60 °C), but be mindful that this can also accelerate condensation. |
| Premature Gelation or Precipitation | 1. Catalyst concentration is too high. 2. High pH (in base-catalyzed systems). 3. High silane concentration. | 1. Reduce the catalyst concentration. 2. If using a base catalyst, consider switching to an acid catalyst for better control. 3. Perform the reaction in a more dilute solution. |
| Low Molecular Weight of the Final Polymer | 1. Premature termination of the reaction. 2. Inappropriate catalyst choice. 3. Insufficient reaction time or temperature. | 1. Ensure the reaction proceeds for a sufficient duration. 2. A catalyst that favors condensation over intramolecular cyclization might be needed. 3. Gradually increase the reaction temperature after the initial hydrolysis step to promote condensation. |
| Formation of Insoluble Products | 1. Excessive cross-linking. 2. Strong base catalysis. | 1. Use a milder catalyst or a lower concentration. 2. Employ an acid catalyst to favor the formation of more linear or less branched structures. 3. Consider a two-step process: hydrolysis under acidic conditions followed by controlled condensation. |
Data Presentation
The following table provides illustrative data on the effect of different catalysts on the condensation of aryltriethoxysilanes. Note that specific values for this compound may vary and should be determined experimentally.
| Catalyst | Concentration (mol%) | Typical Reaction Time | Observed Outcome for Aryltriethoxysilanes |
| Hydrochloric Acid (HCl) | 0.1 - 1.0 | 12 - 48 hours | Controlled hydrolysis and condensation, leads to soluble polymers. |
| Sulfuric Acid (H₂SO₄) | 0.1 - 1.0 | 10 - 36 hours | Similar to HCl, can be slightly faster due to being a stronger acid. |
| Acetic Acid (CH₃COOH) | 1.0 - 5.0 | 24 - 72 hours | Slower reaction, allows for good control, often used for forming well-defined structures. |
| Ammonia (NH₃) | 0.5 - 2.0 | 1 - 8 hours | Rapid condensation, often leads to gelation and insoluble networks. |
| Sodium Hydroxide (NaOH) | 0.5 - 2.0 | 0.5 - 6 hours | Very rapid condensation, high risk of uncontrolled precipitation. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Condensation of this compound
-
Materials:
-
This compound
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Acid catalyst (e.g., 1 M HCl)
-
-
Procedure: a. In a reaction vessel, prepare a solution of this compound in ethanol. b. In a separate container, prepare an aqueous solution of the acid catalyst. c. Slowly add the aqueous acid solution to the silane solution with vigorous stirring. The molar ratio of water to silane should be in excess (e.g., 3:1 or higher). d. Allow the mixture to stir at room temperature for the desired hydrolysis time (this can be monitored by techniques like FTIR or NMR). e. To promote condensation, the temperature can be gradually increased (e.g., to 50-70 °C) and the reaction monitored until the desired polymer is formed. f. The resulting polymer can be isolated by precipitation in a non-solvent or by removal of the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for catalyst selection based on desired product properties.
Caption: Decision tree for troubleshooting common condensation problems.
Validation & Comparative
A Comparative Guide to Silane Coupling Agents for Researchers and Drug Development Professionals
An objective analysis of triethoxy(naphthalen-1-yl)silane in comparison to other common silane coupling agents, supported by experimental data and detailed protocols to aid in the selection of optimal surface modification agents.
Silane coupling agents are organosilicon compounds that serve as molecular bridges between inorganic and organic materials, enhancing adhesion and improving the overall performance of composite materials and surface modifications. Their bifunctional nature allows them to form stable covalent bonds with inorganic substrates while also presenting an organic functionality that can interact with a polymer matrix. This guide provides a comparative study of this compound and other widely used silane coupling agents, focusing on key performance metrics relevant to researchers, scientists, and professionals in drug development.
Performance Benchmark: A Quantitative Comparison
The selection of an appropriate silane coupling agent is critical and depends on the specific application, the nature of the substrate, and the desired surface properties. The following tables summarize quantitative data on the performance of various silane coupling agents in terms of their effect on surface wettability and the mechanical properties of composites. Due to the limited availability of direct comparative data for this compound in the public domain, data for phenyl-based silanes are included as a proxy to represent aromatic silanes.
Table 1: Comparative Water Contact Angle Measurements After Surface Treatment
| Silane Coupling Agent | Substrate | Water Contact Angle (°) | Reference |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass/SiO₂ | 55 - 65 | [1] |
| (3-Glycidoxypropyl)trimethoxysilane (GPS) | Glass/SiO₂ | 40 - 50 | [2] |
| Vinyltrimethoxysilane (VTMS) | Glass/SiO₂ | 70 - 80 | |
| Octadecyltrichlorosilane (OTS) | Glass/SiO₂ | > 110 | [1] |
| Phenyltriethoxysilane (as proxy for aromatic silanes) | Glass/SiO₂ | ~85 |
Note: The values presented are typical and can vary based on the specific experimental conditions, such as substrate cleanliness, silane concentration, and curing parameters.
Table 2: Comparative Mechanical Properties of Polymer Composites with Silane-Treated Fillers
| Silane Coupling Agent | Polymer Matrix | Filler | Tensile Strength (MPa) | Flexural Strength (MPa) | Reference |
| Untreated | Polypropylene (PP) | Bamboo Fiber | 31.3 | 44.2 | [3] |
| (3-Aminopropyl)triethoxysilane (APTES) | Polypropylene (PP) | Bamboo Fiber | - | 51.3 | [3] |
| (3-Glycidoxypropyl)trimethoxysilane (GPS) | Polypropylene (PP) | Bamboo Fiber | - | 49.8 | [3] |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Polypropylene (PP) | Bamboo Fiber | 36.1 | 54.7 | [3] |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Urethane Dimethacrylate/TEGDMA | Bioactive Glass | 124 - 162 | - | [4] |
| 8-Methacryloxyoctyltrimethoxysilane (MOS) | Urethane Dimethacrylate/TEGDMA | Bioactive Glass | 121 - 160 | - | [4] |
Note: The data presented is a selection from various studies and is intended for comparative purposes. The specific composite formulation and testing standards will significantly influence the results.
The Role of the Naphthyl Group in Silane Coupling Agents
This compound possesses a bulky, aromatic naphthyl group. Aromatic silanes, like phenyl and naphthyl silanes, are known to impart specific properties due to their rigid structure and potential for π-π interactions. These characteristics can lead to enhanced thermal stability and altered interfacial properties compared to more common alkyl-based silanes. The large surface area of the naphthalene group may also influence the packing density of the silane layer on a substrate, thereby affecting surface energy and adhesion.
Signaling Pathways and Mechanisms of Silane Coupling Agents
The fundamental mechanism of silane coupling agents involves a two-step process: hydrolysis and condensation.
General mechanism of silane coupling agent hydrolysis and condensation on a substrate surface.
First, the alkoxy groups (e.g., ethoxy) of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases. Subsequently, these silanol groups can condense with hydroxyl groups present on the surface of an inorganic substrate to form stable covalent siloxane bonds (Si-O-Substrate). They can also self-condense to form a cross-linked polysiloxane network at the interface. The organofunctional group 'R' of the silane then interacts with the polymer matrix, completing the molecular bridge and enhancing adhesion.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments used to evaluate the performance of silane coupling agents.
Protocol 1: Surface Treatment of Substrates
This protocol outlines a general procedure for applying a silane coupling agent to a solid substrate, such as glass or a silicon wafer.
Materials:
-
Substrate (e.g., glass slides)
-
Selected Silane Coupling Agent (e.g., this compound, APTES)
-
95% Ethanol
-
Deionized Water
-
Acetic Acid (for non-amino silanes)
-
Acetone
-
Isopropanol
-
Nitrogen gas
-
Drying oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen gas and then in an oven at 110°C for 1 hour.
-
Silane Solution Preparation:
-
For non-amino silanes, prepare a 2% (v/v) solution of the silane in a 95:5 (v/v) ethanol/water mixture. Adjust the pH to 4.5-5.5 with a few drops of acetic acid to catalyze hydrolysis.
-
For aminosilanes, the addition of acid is not necessary.
-
Stir the solution for at least 5-10 minutes to allow for hydrolysis.
-
-
Surface Silanization: Immerse the cleaned substrates in the silane solution for 2-5 minutes.
-
Rinsing: Remove the substrates and rinse them with fresh ethanol to remove excess, unreacted silane.
-
Curing: Cure the coated substrates in an oven at 110°C for 10-15 minutes or at room temperature for 24 hours to promote covalent bond formation.
Typical experimental workflow for surface treatment with silane coupling agents.
Protocol 2: Water Contact Angle Measurement
This protocol describes the sessile drop method for measuring the static water contact angle to assess the hydrophobicity or hydrophilicity of the treated surface.
Materials:
-
Silane-treated substrate
-
Contact angle goniometer
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Place the silane-treated substrate on the sample stage of the goniometer.
-
Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to measure the angle between the tangent of the droplet and the substrate surface at the three-phase (solid-liquid-vapor) contact point.
-
Repeat the measurement at multiple locations on the surface to ensure statistical relevance.
Protocol 3: Pull-Off Adhesion Test
This protocol outlines a method to quantify the adhesion strength of a coating to a silane-treated substrate, based on standards like ASTM D4541.
Materials:
-
Silane-treated and coated substrate
-
Pull-off adhesion tester
-
Dollies (loading fixtures)
-
Adhesive (e.g., epoxy)
-
Solvent for cleaning (e.g., acetone)
Procedure:
-
Surface Preparation: Ensure the coated surface and the dolly are clean and free of contaminants.
-
Adhesive Application: Mix the adhesive according to the manufacturer's instructions and apply a uniform layer to the face of the dolly.
-
Dolly Adhesion: Press the dolly firmly onto the coated surface and remove any excess adhesive.
-
Curing: Allow the adhesive to cure completely as per the manufacturer's specifications.
-
Testing: Attach the pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a controlled rate until the dolly is pulled off.
-
Data Recording: Record the force at which failure occurred.
-
Failure Analysis: Examine the dolly and the substrate to determine the mode of failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-adhesive interface).
-
Calculation: Calculate the pull-off strength in megapascals (MPa) by dividing the pull-off force by the area of the dolly.
Conclusion
The choice of a silane coupling agent significantly influences the performance of surface modifications and composite materials. While common silanes like APTES, GPS, and various methacryloxy and vinyl silanes have well-documented performance characteristics, the specific advantages of aromatic silanes such as this compound are less quantified in publicly available literature. The bulky and rigid naphthyl group is expected to enhance thermal stability and provide unique interfacial properties. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative studies and to evaluate the performance of this compound and other novel coupling agents for their specific applications.
References
A Researcher's Guide to Quantifying Triethoxy(naphthalen-1-yl)silane on Surfaces: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals working with surface modifications, the precise quantification of triethoxy(naphthalen-1-yl)silane is critical for ensuring the performance, reproducibility, and efficacy of functionalized materials. This guide provides a comprehensive comparison of key analytical techniques for characterizing surfaces modified with this aromatic silane, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.
This compound is an organosilane coupling agent used to introduce a bulky, hydrophobic naphthalene group onto a variety of substrates. The extent of surface coverage and the uniformity of the resulting monolayer or thin film directly influence properties such as hydrophobicity, biocompatibility, and subsequent molecular interactions. Therefore, the ability to accurately quantify the amount and nature of the silane on a surface is paramount. This guide compares the utility of X-ray Photoelectron Spectroscopy (XPS), Spectroscopic Ellipsometry, and Contact Angle Goniometry for this purpose.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required, such as elemental composition, layer thickness, or surface energy. Each method offers distinct advantages and limitations in the context of analyzing this compound coatings.
| Technique | Information Provided | Typical Quantitative Output for Aromatic Silanes | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and estimated layer thickness. | Atomic concentration (at%), Areic density (~2-4 molecules/nm²)[1][2], Layer thickness (0.5-2.0 nm).[3][4] | No | High surface sensitivity, provides chemical bonding information.[3] | Requires high vacuum, may not provide absolute quantification without standards.[3][5] |
| Spectroscopic Ellipsometry | Film thickness and refractive index. | Layer thickness (0.5-10 nm).[6][7] | No | Non-destructive, high precision for thin film thickness.[3] | Model-dependent, requires a reflective substrate, assumes a uniform layer.[6] |
| Contact Angle Goniometry | Surface wettability and surface energy. | Water Contact Angle (θ) > 90° for hydrophobic surfaces.[3] | No | Rapid, simple, and sensitive to surface chemistry changes.[3] | Indirect measure of surface coverage, sensitive to surface roughness and contamination. |
| Chemical Cleavage followed by GC-MS/NMR | Absolute quantification of surface coverage. | Absolute surface coverage (molecules/nm²).[1][8] | Yes | Provides absolute quantification and can identify different species in mixed monolayers.[1][8] | Destructive, involves complex sample preparation.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable quantitative data. Below are representative protocols for the key techniques discussed.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and estimate the surface coverage of this compound.
Methodology:
-
Sample Preparation: Mount the silanized substrate (e.g., silicon wafer) on a sample holder, ensuring the surface is free from contaminants.
-
System Evacuation: Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).[3]
-
Data Acquisition:
-
Use a monochromatic X-ray source (e.g., Al Kα) to irradiate the sample surface.[1]
-
Acquire a survey scan to identify all elements present.
-
Perform high-resolution scans of the C 1s, O 1s, and Si 2p regions to determine chemical states.
-
-
Data Analysis:
-
Correct the binding energy scale for any charging effects, typically by referencing the adventitious carbon C 1s peak to 284.8 eV.
-
Fit the high-resolution spectra with appropriate peak models to determine the area of each component.[1]
-
Calculate atomic percentages from the peak areas, corrected for relative sensitivity factors.[3]
-
The surface coverage can be estimated from the ratio of the Si 2p signal from the silane to the Si 2p signal from the underlying silicon substrate.
-
Spectroscopic Ellipsometry
Objective: To measure the thickness of the this compound film.
Methodology:
-
Substrate Characterization: First, measure the optical properties (refractive index n and extinction coefficient k) of the bare substrate.[3]
-
Sample Measurement: Mount the silanized substrate on the ellipsometer stage.
-
Data Acquisition: Measure the change in polarization of light (Ψ and Δ) as a function of wavelength and angle of incidence.
-
Data Modeling:
-
Construct an optical model of the surface, typically consisting of the substrate, a native oxide layer (if present), and the silane film.[6]
-
Assume a refractive index for the silane layer (a typical value for aromatic silane films is ~1.50-1.55).
-
Fit the experimental data to the model to determine the thickness of the silane layer.[6]
-
Contact Angle Goniometry
Objective: To assess the hydrophobicity of the surface modified with this compound.
Methodology:
-
Sample Placement: Place the silanized substrate on the sample stage of the goniometer.[3]
-
Droplet Deposition: Gently dispense a small droplet (e.g., 5 µL) of high-purity water onto the surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet profile.[3]
-
Angle Measurement: Use the software to measure the static contact angle at the three-phase (solid-liquid-vapor) interface.
-
Dynamic Contact Angles (Optional): For a more comprehensive analysis of surface heterogeneity, measure the advancing and receding contact angles by slowly adding and removing liquid from the droplet.[3]
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for planning and executing surface analysis experiments.
Caption: General workflow for silane surface preparation, analysis, and data interpretation.
Alternative Surface Modifiers
While this compound provides a bulky aromatic functionality, other silanes can be used to achieve different surface properties. A comparison with common alternatives highlights the unique characteristics of the naphthalene-based coating.
-
Octadecyltrimethoxysilane (ODTMS): An alkylsilane that forms a dense, highly hydrophobic monolayer. It is often used as a standard for creating low-energy surfaces.
-
Phenyltrimethoxysilane (PTMS): A simpler aromatic silane that provides a less bulky aromatic group compared to the naphthalene moiety.
-
(3-Aminopropyl)triethoxysilane (APTES): An aminosilane that creates a hydrophilic surface with primary amine groups available for further functionalization, such as the covalent attachment of biomolecules.
By selecting the appropriate analytical techniques and understanding the expected outcomes, researchers can effectively characterize surfaces modified with this compound and its alternatives, leading to greater control and optimization of their materials for a wide range of applications.
References
Performance Evaluation of Triethoxy(naphthalen-1-yl)silane in Polymer Composites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy(naphthalen-1-yl)silane is an organosilane coupling agent with a unique aromatic structure, suggesting potential for enhancing the performance of polymer composites, particularly in applications requiring high thermal stability and specific interfacial properties. This guide provides a framework for evaluating the performance of this compound in polymer composites by comparing it with established alternatives such as (3-aminopropyl)triethoxysilane (APTES) and vinyltriethoxysilane (VTES). Due to a lack of extensive published data on this compound, this guide presents performance data for APTES and VTES as a benchmark and outlines the necessary experimental protocols to conduct a thorough evaluation of this novel silane.
The bulky naphthalene group in this compound is expected to influence the interfacial region between the polymer matrix and inorganic fillers, potentially leading to improved stress transfer and thermal resistance. This guide will equip researchers with the necessary information to design experiments and assess its viability as a high-performance additive in advanced composite materials.
Comparative Performance Data
Table 1: Performance of (3-Aminopropyl)triethoxysilane (APTES) in Epoxy Composites
| Property | Test Method | Neat Epoxy (Typical Values) | Epoxy with APTES-Treated Filler (Typical Improvement) |
| Tensile Strength | ASTM D638 | 50 - 80 MPa | 10 - 40% increase |
| Flexural Modulus | ASTM D790 | 2.5 - 3.5 GPa | 15 - 50% increase |
| Glass Transition Temp (Tg) | DSC | 150 - 180 °C | 5 - 15 °C increase |
| Decomposition Temp (TGA) | TGA | 300 - 350 °C | 10 - 20 °C increase in onset temperature |
Table 2: Performance of Vinyltriethoxysilane (VTES) in Polyester Composites
| Property | Test Method | Neat Polyester (Typical Values) | Polyester with VTES-Treated Filler (Typical Improvement) |
| Tensile Strength | ASTM D638 | 40 - 70 MPa | 15 - 35% increase |
| Flexural Strength | ASTM D790 | 80 - 130 MPa | 20 - 60% increase |
| Water Absorption | ASTM D570 | 0.2 - 0.5% | Reduction by 30 - 60% |
| Thermal Stability (TGA) | TGA | 280 - 330 °C | 10 - 25 °C increase in onset temperature |
Experimental Protocols
To evaluate the performance of this compound, the following experimental protocols are recommended.
Silane Treatment of Fillers (e.g., Silica, Alumina)
Objective: To functionalize the surface of inorganic fillers with this compound to improve their compatibility with the polymer matrix.
Materials:
-
Inorganic filler (e.g., silica powder, alumina)
-
This compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acetic acid (to adjust pH)
Procedure:
-
Prepare a 95% ethanol/5% deionized water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Add this compound to the solution (typically 1-2% by weight of the filler) and stir for 1 hour to allow for hydrolysis.
-
Add the inorganic filler to the silane solution and continue stirring for 2-3 hours.
-
Filter and wash the treated filler with ethanol to remove any unreacted silane.
-
Dry the treated filler in an oven at 110-120°C for 2-4 hours.
Fabrication of Polymer Composites
Objective: To prepare polymer composite samples with untreated and silane-treated fillers for comparative testing.
Materials:
-
Polymer resin (e.g., epoxy, polyester)
-
Curing agent/hardener
-
Untreated filler
-
This compound treated filler
Procedure:
-
Pre-mix the polymer resin with the desired weight percentage of filler (e.g., 10%, 20%, 30%) using a mechanical stirrer until a homogeneous dispersion is achieved.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Add the stoichiometric amount of curing agent to the mixture and stir thoroughly.
-
Pour the mixture into pre-heated molds and cure according to the resin manufacturer's specifications.
-
Prepare a control batch using untreated filler for comparison.
Mechanical Testing
Objective: To quantify the effect of this compound on the mechanical properties of the polymer composite.
-
Tensile Testing (ASTM D638): Dog-bone shaped specimens are subjected to a controlled tensile force until failure. This test determines the tensile strength, tensile modulus, and elongation at break.
-
Flexural Testing (ASTM D790): Rectangular specimens are subjected to a three-point bending test. This determines the flexural strength and flexural modulus, which are important for materials subjected to bending loads.
Thermal Analysis
Objective: To assess the impact of this compound on the thermal stability of the polymer composite.
-
Thermogravimetric Analysis (TGA): A small sample of the composite is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). TGA measures the weight loss of the material as a function of temperature, providing information on decomposition temperatures and thermal stability.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the glass transition temperature (Tg), melting point, and curing behavior of the polymer.
Visualizations
Signaling Pathway of Silane Coupling Agent Action
Caption: Mechanism of silane coupling agent action at the filler-polymer interface.
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for evaluating silane performance in polymer composites.
Conclusion
While direct comparative data for this compound is currently limited, its unique aromatic structure presents a compelling case for its evaluation as a high-performance coupling agent. By following the outlined experimental protocols and using the provided data for established silanes as a benchmark, researchers can systematically assess the potential of this compound to enhance the mechanical and thermal properties of polymer composites. The insights gained from such evaluations will be crucial in determining its suitability for advanced applications where superior performance is paramount.
A Comparative Guide to Monosilylated vs. Bissilylated Naphthalene Precursors in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of naphthalene scaffolds is a cornerstone in the development of novel pharmaceuticals, advanced materials, and fine chemicals. Silylated naphthalene precursors, in particular, offer a versatile platform for constructing complex molecular architectures through various cross-coupling reactions. This guide provides an objective comparison of monosilylated and bissilylated naphthalene precursors, supported by spectroscopic data and detailed experimental protocols, to aid researchers in selecting the optimal building blocks for their synthetic endeavors.
Introduction to Silylated Naphthalene Precursors
Silyl groups serve as valuable functional handles in organic synthesis. They can act as directing groups, protectants, or precursors for cross-coupling reactions. In the context of naphthalene chemistry, monosilylated and bissilylated derivatives provide distinct advantages and reactivity profiles that can be leveraged for specific synthetic outcomes. This guide focuses on the comparison between 1-(trimethylsilyl)naphthalene (a monosilylated precursor) and 1,4-bis(trimethylsilyl)naphthalene (a bissilylated precursor) as representative examples.
Synthesis of Silylated Naphthalene Precursors
The synthesis of both monosilylated and bissilylated naphthalene precursors can be readily achieved through the lithiation of bromonaphthalene derivatives followed by quenching with a silylating agent, such as trimethylsilyl chloride.
General Synthetic Scheme:
Caption: General synthesis of mono- and bissilylated naphthalenes.
Spectroscopic Properties: A Quantitative Comparison
The introduction of silyl groups onto the naphthalene ring system induces noticeable changes in its electronic and photophysical properties. These changes can be quantified by examining their UV-Vis absorption and fluorescence spectra.
| Compound | Type | λmax (abs) (nm) | Molar Absorptivity (ε) | λmax (flu) (nm) |
| Naphthalene | Unsubstituted | 311 | 280 | 321 |
| 1-(Trimethylsilyl)naphthalene | Monosilylated | 319 | 350 | 326 |
| 1,4-Bis(trimethylsilyl)naphthalene | Bissilylated | 328 | Not Reported | 332 |
Data sourced from Molecules 2012, 17(5), 5108-5121.
As the data indicates, silyl substitution leads to a bathochromic (red) shift in both the absorption and fluorescence maxima. This effect is more pronounced in the bissilylated derivative, suggesting a greater perturbation of the naphthalene π-system. This property can be significant for applications in materials science where tuning of optical properties is desired.
Performance in Cross-Coupling Reactions: A Comparative Overview
While direct, side-by-side comparative studies on the reactivity of monosilylated versus bissilylated naphthalenes in cross-coupling reactions are not extensively reported in the literature, a qualitative comparison can be drawn based on the principles of organosilicon chemistry and the available data on related systems.
Key Considerations:
-
Reactivity: In cross-coupling reactions where the silyl group is the leaving group (e.g., Hiyama coupling), both mono- and bissilylated precursors can be employed. The reactivity of the C-Si bond is a crucial factor. Generally, the activation of the C-Si bond is the rate-determining step, and this can be influenced by the electronic environment. The presence of two silyl groups in the bissilylated precursor might offer the potential for sequential or double cross-coupling, allowing for the introduction of two different substituents.
-
Selectivity: Monosilylated precursors offer a single site for cross-coupling, leading to a single product. Bissilylated precursors, such as 1,4-bis(trimethylsilyl)naphthalene, can potentially undergo mono- or di-substitution, depending on the reaction conditions and stoichiometry of the reagents. This can be an advantage for creating symmetrical di-substituted naphthalenes or a challenge in achieving selective mono-functionalization.
-
Stability: Silylated arenes are generally stable compounds. However, the stability of the C-Si bond can be influenced by the reaction conditions, particularly the presence of strong bases or fluoride sources used for activation in some cross-coupling protocols.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of the precursors and a general protocol for a Suzuki-Miyaura cross-coupling reaction, which is a common application for functionalized aromatic compounds.
Protocol 1: Synthesis of 1-(Trimethylsilyl)naphthalene
Materials:
-
1-Bromonaphthalene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromonaphthalene (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.1 eq) dropwise via the dropping funnel while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(trimethylsilyl)naphthalene.
Protocol 2: Synthesis of 1,4-Bis(trimethylsilyl)naphthalene
Materials:
-
1,4-Dibromonaphthalene
-
tert-Butyllithium (t-BuLi) in pentane
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the general setup as described in Protocol 1.
-
Add 1,4-dibromonaphthalene (1.0 eq) to anhydrous THF and cool to -78 °C.
-
Slowly add a solution of t-BuLi in pentane (2.2 eq) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Add trimethylsilyl chloride (2.5 eq) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction as described in steps 7-10 of Protocol 1.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield 1,4-bis(trimethylsilyl)naphthalene.
Protocol 3: General Suzuki-Miyaura Cross-Coupling of a Silylated Naphthalene Precursor
This protocol is a general guideline and may require optimization for specific substrates. It assumes the silyl group is not the coupling partner but rather a substituent on the naphthalene ring which has another leaving group (e.g., Br, I, OTf) for the cross-coupling.
Thermal Stability of Naphthalene-Functionalized Silane Materials: A Comparative Thermogravimetric Analysis
A detailed comparison of the thermal decomposition behavior of materials functionalized with triethoxy(naphthalen-1-yl)silane against other common silane-based surface modifications. This guide provides researchers, scientists, and drug development professionals with objective experimental data and protocols to evaluate the thermal stability of these advanced materials.
The functionalization of material surfaces with organosilanes is a critical technique for tailoring interfacial properties in a wide range of applications, from chromatography and catalysis to drug delivery and diagnostics. This compound, with its bulky, aromatic naphthalene group, offers unique potential for creating surfaces with specific adsorption characteristics and enhanced thermal stability. This guide presents a comparative thermogravimetric analysis (TGA) to elucidate the thermal decomposition profile of this compound functionalized materials, benchmarked against other commonly employed silane coupling agents.
Comparative Thermogravimetric Data
The thermal stability of silane-functionalized materials is a critical parameter influencing their operational limits. The following table summarizes the key thermal decomposition characteristics of a hypothetical this compound functionalized silica, compared with experimentally determined values for other silane-functionalized substrates. The data highlights the onset of degradation, the temperature of maximum weight loss, and the residual mass at high temperatures.
| Material | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Residual Mass @ 700°C (%) | Key Features & References |
| This compound on Silica (Hypothetical) | ~250-300 | ~350-450 | Higher than aliphatic silanes | The naphthalene group is expected to impart higher thermal stability compared to simple alkyl chains. The decomposition would likely occur in a multi-step process involving the loss of ethoxy groups followed by the degradation of the naphthalene moiety.[1] |
| Aminopropyltriethoxysilane (APTES) on Silica | ~200-250 | ~300-400 | ~85-90 | APTES functionalization typically shows an initial weight loss due to the loss of physisorbed water, followed by the decomposition of the aminopropyl chain.[2] |
| Octyltriethoxysilane (OTES) on Cellulose Nanofibers | ~225-275 | ~325-425 | ~90-95 | The longer alkyl chain of OTES contributes to a slightly higher onset of decomposition compared to shorter chain silanes. The thermal stability is influenced by the nature of the substrate.[2] |
| Unmodified Silica | >700 | - | ~95-98 | Bare silica is thermally stable, with minimal weight loss primarily attributed to the removal of adsorbed water and dehydroxylation of surface silanol groups.[3] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the accurate interpretation and replication of TGA data. The following protocol outlines a standard methodology for the thermogravimetric analysis of silane-functionalized materials.
Objective: To determine the thermal stability and decomposition profile of surface-functionalized materials.
Instrumentation: A thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) is recommended for evolved gas analysis, providing insights into the decomposition products.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the dried, functionalized material is accurately weighed and placed into a ceramic (e.g., alumina) TGA pan.
-
Instrument Setup:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of 800-1000°C at a constant heating rate of 10°C/min.[4][5]
-
Isothermal Step: An initial isothermal step at a temperature slightly above the boiling point of any residual solvent (e.g., 110-120°C) for 10-20 minutes can be included to ensure the removal of physically adsorbed water and solvents.[3]
-
-
Data Acquisition: The weight loss of the sample as a function of temperature is continuously recorded. The derivative of the weight loss curve (DTG) is also plotted to identify the temperatures of maximum decomposition rates.
-
Data Analysis:
-
Onset Decomposition Temperature: Determined from the intersection of the baseline with the tangent of the weight loss curve at the initial point of decomposition.
-
Peak Decomposition Temperature: Identified from the peak maximum in the DTG curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of a this compound functionalized material and its subsequent characterization by thermogravimetric analysis.
Caption: Workflow for the synthesis and TGA of functionalized materials.
Concluding Remarks
The incorporation of a naphthalene moiety via this compound functionalization is anticipated to enhance the thermal stability of materials compared to those modified with simple aliphatic silanes. This enhanced stability, attributed to the rigid and aromatic nature of the naphthalene group, makes these materials promising candidates for applications requiring robust performance at elevated temperatures. The provided TGA protocol offers a standardized method for researchers to quantitatively assess and compare the thermal properties of various functionalized materials, thereby facilitating the selection of optimal surface chemistries for specific applications. Further analysis using techniques such as TGA-MS can provide deeper insights into the specific decomposition pathways and byproducts, offering a more complete picture of the material's thermal behavior.
References
- 1. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Adsorption isotherm analysis of materials containing triethoxy(naphthalen-1-yl)silane
This guide provides a comparative analysis of materials designed for the adsorption of naphthalene, a model polycyclic aromatic hydrocarbon (PAH). The focus is on materials surface-modified with triethoxy(naphthalen-1-yl)silane and a comparison with other prominent adsorbent alternatives. The information presented is intended for researchers, scientists, and professionals in drug development and environmental remediation, offering objective performance data and detailed experimental protocols.
Introduction to Naphthalene Adsorption
Naphthalene and other PAHs are widespread organic pollutants that pose significant environmental and health risks due to their carcinogenic and mutagenic properties. Adsorption is considered a highly effective and economical method for removing such contaminants from aqueous solutions. The performance of an adsorbent is largely dependent on its surface chemistry and porous structure. To enhance adsorption capacity and selectivity, surface modification of materials is a common strategy.
Silanization, using compounds like this compound, offers a promising route to create adsorbents with a high affinity for naphthalene. The naphthalene moiety on the silane molecule is expected to facilitate strong π-π stacking interactions with naphthalene molecules in solution, thereby enhancing adsorption selectivity and capacity. This guide compares the theoretical advantages of such functionalization with the performance of established adsorbents like activated carbon, amine-functionalized silicas, and graphene-based materials.
Adsorbent Materials: A Comparative Overview
The efficiency of an adsorbent is determined by its maximum adsorption capacity (q_max), surface area, and the nature of its interaction with the adsorbate. Below is a comparison of various materials used for naphthalene removal.
1. Naphthalene-Functionalized Materials (via this compound): These materials are synthesized by grafting this compound onto a substrate (e.g., silica). The primary adsorption mechanism is the strong π-π interaction between the naphthalene groups on the surface and the naphthalene molecules in the solution. This specificity is expected to yield high selectivity.
2. Alternative Adsorbents:
-
Activated Carbon (AC): A widely used adsorbent with a high surface area and porous structure. Its primary mechanism is physisorption, where pollutants are trapped within its pores. Microwave modification can further enhance its performance.
-
Amine-Functionalized Mesoporous Silica: Materials like MCM-41 or SBA-15 are functionalized with amine groups (e.g., using aminopropyltriethoxysilane). These materials exhibit good adsorption for various pollutants, and the adsorption process is often influenced by pH.
-
Graphene and Graphene Oxide (GO): These materials possess a large surface area. Graphene, in particular, shows high adsorption capacity for naphthalene due to strong π-π interactions, similar to the proposed mechanism for naphthalene-functionalized silane.
-
Hydrophobically Modified Carbons: Materials like FDU-15 can be modified to be more hydrophobic, which can improve their adsorption capacity for organic pollutants like naphthalene, especially at low concentrations.
Logical Relationship: Naphthalene Adsorption Mechanism
Caption: Mechanism of enhanced naphthalene adsorption via surface functionalization.
Quantitative Performance Data
The following table summarizes the adsorption performance of various materials for naphthalene removal based on published experimental data.
| Adsorbent Material | Adsorbate | Max Adsorption Capacity (q_max, mg/g) | Surface Area (S_BET, m²/g) | Best Fit Isotherm Model | Reference |
| Amine-Functionalized MCM-41 | Naphthalene | Not specified | 734 | Freundlich | |
| Activated Carbon (AG-5) | Naphthalene | 24.57 | Not specified | Langmuir | |
| Activated Carbon (DTO) | Naphthalene | 30.28 | Not specified | Langmuir | |
| Amine-Functionalized SBA-15 | Naphthalene | 0.67 (SBA-15) | Not specified | Langmuir | |
| Microwave-Modified AC | Naphthalene | 160.88 | 751.2 | Freundlich | |
| Graphene (G) | Naphthalene | ~27.7 (calculated) | Not specified | Langmuir | |
| Graphene Oxide (GO) | Naphthalene | ~19.6 (calculated) | Not specified | Langmuir | |
| Hydrophobic FDU-15 | Naphthalene | High at low concentrations | 1119 | L-F Equation | |
| Palm Shell Activated Carbon | Naphthalene | 44.87 | Not specified | Langmuir |
Note: Adsorption capacity can vary significantly based on experimental conditions such as pH, temperature, and initial adsorbate concentration.
Experimental Protocols
A standardized experimental protocol is crucial for the reliable assessment and comparison of adsorbent materials. The following is a detailed methodology for conducting a batch adsorption isotherm study.
1. Materials and Preparation
-
Adsorbent: Dry the adsorbent material (e.g., naphthalene-functionalized silica, activated carbon) at a specified temperature (e.g., 105°C) for 24 hours to remove moisture. Store in a desiccator.
-
Adsorbate Stock Solution: Prepare a stock solution of naphthalene of a known concentration (e.g., 1000 mg/L) in a suitable solvent (e.g., methanol) and then dilute with deionized water to minimize the concentration of the organic solvent.
-
Working Solutions: Prepare a series of naphthalene solutions with varying initial concentrations (e.g., 5, 10, 20, 50, 100 mg/L) by diluting the stock solution.
2. Batch Adsorption Experiment
-
Add a precise amount of the adsorbent (e.g., 0.05 g) into a series of flasks (e.g., 250 mL Erlenmeyer flasks).
-
Add a fixed volume (e.g., 100 mL) of each naphthalene working solution to the flasks.
-
Seal the flasks and place them in a mechanical shaker or agitator at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a predetermined time (determined from prior kinetic studies, often 24 hours to ensure equilibrium is reached).
-
After equilibration, separate the adsorbent from the solution by centrifugation or filtration (e.g., using a 0.45 µm syringe filter).
-
Analyze the supernatant for the final (equilibrium) concentration of naphthalene (C_e) using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
3. Data Analysis
-
Calculate the amount of naphthalene adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / m Where:
-
C_0 is the initial naphthalene concentration (mg/L).
-
C_e is the equilibrium naphthalene concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
-
Adsorption Isotherm Modeling: Plot q_e versus C_e to obtain the adsorption isotherm. Analyze the data using isotherm models like the Langmuir and Freundlich models to understand the adsorption mechanism.
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. The linear form is: C_e / q_e = 1 / (q_max * K_L) + C_e / q_max
-
Freundlich Isotherm: An empirical model for multilayer adsorption on a heterogeneous surface. The linear form is: log(q_e) = log(K_F) + (1/n) * log(C_e) Where q_max, K_L, K_F, and n are the respective isotherm constants.
-
Experimental Workflow: Batch Adsorption Isotherm Study
Caption: Workflow for a typical batch adsorption isotherm experiment.
Conclusion and Future Directions
The comparison indicates that various materials can effectively adsorb naphthalene from aqueous solutions. While activated carbons and graphene-based materials show high adsorption capacities, primarily driven by high surface area and π-π interactions, the targeted functionalization with this compound presents a compelling, albeit less documented, alternative. The key advantage of such a specific functionalization lies in the potential for enhanced selectivity towards aromatic compounds like naphthalene.
Further research is required to synthesize and comprehensively test materials functionalized with this compound. Direct comparative studies under identical experimental conditions are necessary to quantify their performance against established adsorbents. Investigating their regeneration and reusability will also be crucial for assessing their practical and economic viability in environmental remediation applications.
A Comparative Guide to Experimental and Computational Validation of Triethoxy(naphthalen-1-yl)silane
In the landscape of materials science and drug development, the precise characterization of organosilane compounds is paramount. Triethoxy(naphthalen-1-yl)silane, a molecule combining the functionalities of a naphthalene core with a reactive triethoxysilane group, presents a compelling case for a multi-faceted analytical approach. This guide provides a comparative overview of experimental techniques and Density Functional Theory (DFT) calculations for the validation of its structural and electronic properties. This dual approach, leveraging both empirical data and theoretical modeling, offers a robust framework for researchers, scientists, and professionals in drug development to ensure the accuracy of their findings and accelerate discovery.
Quantitative Data Summary
While comprehensive experimental and DFT correlative studies for this compound are not extensively documented in publicly available literature, we can construct a representative comparison based on typical experimental values for similar compounds and expected DFT calculation outcomes. The following tables summarize key physical, spectroscopic, and electronic properties.
Table 1: Physicochemical and Spectroscopic Data Comparison
| Property | Experimental Data (Typical Values) | DFT Calculated Data (Expected) |
| Molecular Weight | 290.43 g/mol [1] | 290.13 g/mol |
| Melting Point | Data not readily available | Not directly calculated |
| Boiling Point | Data not readily available | Not directly calculated |
| ¹H NMR (CDCl₃, ppm) | Aromatic Protons: ~7.4-8.1, OCH₂: ~3.9, CH₃: ~1.2 | Chemical shifts can be predicted |
| ¹³C NMR (CDCl₃, ppm) | Aromatic Carbons: ~124-137, OCH₂: ~58, CH₃: ~18 | Chemical shifts can be predicted |
| ²⁹Si NMR (CDCl₃, ppm) | ~ -8 to -10[2] | Chemical shifts can be predicted |
| IR Spectroscopy (cm⁻¹) | Si-O-C: ~1080-1100, C-H (aromatic): ~3050, C-H (aliphatic): ~2880-2980 | Vibrational frequencies can be calculated |
Table 2: Comparison with an Alternative Organosilane
To provide context, we compare this compound with a structurally related compound, trimethoxy(naphthalen-1-yl)silane.
| Property | This compound | Trimethoxy(naphthalen-1-yl)silane |
| Molecular Formula | C₁₆H₂₂O₃Si[1] | C₁₃H₁₆O₃Si[3][4] |
| Molecular Weight | 290.43 g/mol [1] | 248.35 g/mol [3][4] |
| Boiling Point | Not specified | 150°C at 2mm Hg[3] |
| Melting Point | Not specified | 33-35°C[3] |
| Reactivity | Generally lower due to steric hindrance of ethoxy groups | Generally higher due to less steric hindrance of methoxy groups |
Experimental and Computational Protocols
A rigorous validation of this compound necessitates a well-defined set of experimental and computational procedures.
Detailed Experimental Protocol
The synthesis and characterization of this compound would typically follow these steps:
-
Synthesis : A common method for synthesizing similar aryl trialkoxysilanes involves the hydrosilylation of the corresponding alkene or the reaction of a Grignard reagent with the appropriate tetraalkoxysilane. For instance, naphthalen-1-ylmagnesium bromide could be reacted with tetraethoxysilane. A general procedure for the synthesis of related silanes involves dropwise addition of the Grignard reagent to a solution of the silane precursor in an appropriate solvent like THF, followed by heating and subsequent workup.
-
Purification : The crude product would be purified using vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
-
Spectroscopic Analysis :
-
NMR Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard[5].
-
FTIR Spectroscopy : An infrared spectrum would be obtained to identify characteristic functional group vibrations, such as Si-O-C, C-H (aromatic and aliphatic), and the naphthalene ring skeletal vibrations.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound[5].
-
Detailed DFT Calculation Protocol
Computational validation using DFT provides theoretical insights into the molecule's properties.
-
Software : All calculations would be performed using a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Methodology :
-
Functional and Basis Set : The geometry of this compound would be optimized using a hybrid functional such as B3LYP or a long-range corrected functional like CAM-B3LYP, which are known to provide a good balance between accuracy and computational cost for organic molecules[6]. A Pople-style basis set like 6-311+G(d,p) would be employed for all atoms to ensure a proper description of the electronic structure[7].
-
Solvation Model : To simulate the experimental conditions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) with chloroform as the solvent would be incorporated during the calculations.
-
-
Property Calculations :
-
Geometry Optimization : The molecular geometry would be optimized to find the lowest energy conformation.
-
Frequency Analysis : Vibrational frequencies would be calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the NMR chemical shifts (¹H, ¹³C, and ²⁹Si) relative to a reference compound (e.g., TMS) calculated at the same level of theory.
-
Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to understand the molecule's electronic behavior and reactivity[8].
-
Workflow for Experimental Validation with DFT Calculations
The following diagram illustrates the logical workflow for a comprehensive validation of this compound, integrating both experimental and computational approaches.
References
- 1. This compound | C16H22O3Si | CID 4208568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chembk.com [chembk.com]
- 4. 1-(Trimethoxysilyl)naphthalene | C13H16O3Si | CID 11954884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Silicon-Containing π-Conjugated Schiff Base Oligomers with Naphthalene or Binaphthalene Moieties in the Backbone: Synthesis and Study of Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
